Alk-IN-26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23NO3S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-[[1-(4-methylphenyl)sulfonylindol-3-yl]methyl]phenol |
InChI |
InChI=1S/C24H23NO3S/c1-16-8-10-21(11-9-16)29(27,28)25-15-20(22-6-4-5-7-23(22)25)14-19-12-17(2)24(26)18(3)13-19/h4-13,15,26H,14H2,1-3H3 |
InChI Key |
FBLPWEPWFONTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC4=CC(=C(C(=C4)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Anaplastic Lymphoma Kinase (ALK) Downstream Signaling Pathways and Their Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific entity designated "Alk-IN-26" is not available in the public domain. This guide provides a comprehensive overview of the well-established downstream signaling pathways of the Anaplastic Lymphoma Kinase (ALK) receptor and the effects of its well-characterized tyrosine kinase inhibitors (TKIs).
The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, genetic abnormalities such as chromosomal rearrangements, mutations, or amplifications lead to the constitutive activation of ALK, driving oncogenesis.[1] These alterations make ALK a compelling therapeutic target. ALK activation triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[1]
Core ALK Downstream Signaling Pathways
Oncogenic ALK fusion proteins, such as NPM-ALK and EML4-ALK, mediate their effects by activating several key intracellular signaling cascades. The most prominent of these are the RAS-MAPK (ERK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.[1][2][3] The Phospholipase C-γ (PLCγ) pathway is also implicated in ALK-mediated signaling.[2][3]
-
RAS/MAPK (ERK) Pathway: This pathway is crucial for cell proliferation.[2][4] Adaptor proteins like SHC and IRS1 bind to phosphorylated tyrosine residues on ALK, leading to the activation of RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK.[1][2][5] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell growth.
-
PI3K/AKT Pathway: This pathway is a major driver of cell survival and anti-apoptotic signaling.[4] Constitutively active ALK can lead to the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT.[2][5] Activated AKT proceeds to phosphorylate a variety of downstream targets that inhibit apoptosis and promote cell survival.[6]
-
JAK/STAT Pathway: This pathway is also critical for cell survival and proliferation.[2][4] ALK activation can lead to the phosphorylation and activation of Janus Kinase (JAK), which then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2][6][7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation, such as BCL-2 and MCL1.[2]
-
PLCγ Pathway: In some contexts, ALK can directly activate Phospholipase C-γ (PLCγ), which leads to the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), modulating intracellular calcium levels and activating Protein Kinase C (PKC).[2][5]
Quantitative Data on ALK Inhibitor Effects
ALK tyrosine kinase inhibitors (TKIs) exert their therapeutic effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[8] This leads to the suppression of proliferation and induction of apoptosis in ALK-driven cancer cells.[9] The table below summarizes quantitative data on the effects of common ALK inhibitors on key downstream signaling molecules.
| Inhibitor | Concentration | Cell Line(s) | Target(s) | Observed Effect | Citation(s) |
| Crizotinib | 1.5 µM | RH4, RH30 | p-ALK, p-MET, p-AKT, p-ERK | Inhibition of phosphorylation after 24 hours. | [10] |
| Alectinib | Not specified | H3122, H2228, A925L | p-ALK, p-ERK, p-AKT | Phosphorylation suppressed through 48 hours. | [11] |
| Alectinib | Not specified | H3122, H2228, A925L | p-STAT3 | Phosphorylation restored within 24 hours, indicating an adaptive response. | [11] |
| Crizotinib + Afatinib | 1 µM each | H3122 CR_A | p-ALK, p-EGFR, p-AKT, p-ERK | Combination treatment inhibited phosphorylation of all targets in crizotinib-resistant cells. | [12] |
| Brigatinib, Alectinib | Not specified | ALK-mutant NSCLC cells | p-AKT/mTOR, p-MEK/ERK | Effective inhibition of both signaling pathways. | [13] |
Experimental Protocols
Investigating the ALK signaling pathway and the efficacy of its inhibitors requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Analysis of Protein Phosphorylation
Western blotting is a fundamental technique used to detect and quantify the phosphorylation status of ALK and its downstream targets like AKT, ERK, and STAT3, providing a direct measure of pathway activation and inhibitor efficacy.[14]
a. Cell Lysis and Protein Quantification
-
Culture cells to 70-80% confluency and treat with ALK inhibitors or vehicle control for the desired time.
-
Aspirate the media and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[15]
-
Lyse the cells by adding 1X SDS sample buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[15]
-
Centrifuge the lysate at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay, such as the BCA assay.
b. SDS-PAGE and Membrane Transfer
-
Normalize protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel.[15]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
c. Immunodetection
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ALK, anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.
In Vitro Kinase Assay
In vitro kinase assays are used to directly measure the enzymatic activity of purified ALK protein and to determine the potency (e.g., IC50) of inhibitors. The ADP-Glo™ Kinase Assay is a common method.[17][18]
-
Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the following components in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA):[18]
-
Purified recombinant ALK enzyme.
-
A specific substrate for ALK (e.g., a synthetic peptide).
-
Varying concentrations of the ALK inhibitor (or DMSO as a vehicle control).
-
ATP, to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.[17][18]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][18]
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[17][18]
-
-
Signal Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ALK kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay
Cell viability assays, such as the MTT or MTS assay, are used to assess the cytotoxic or cytostatic effects of ALK inhibitors on cancer cell lines.[19][20][21]
-
Cell Plating: Seed cancer cells (e.g., ALK-positive NSCLC cells) into a 96-well plate at a predetermined density and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the ALK inhibitor or vehicle control for a specified duration (e.g., 72 hours).[19]
-
Reagent Addition:
-
For MTT assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.[20][21] Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.[20]
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C. The MTS is converted to a soluble formazan product.[20][21]
-
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[20]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALK inhibitors downregulate the expression of death receptor 4 in ALK-mutant lung cancer cells via facilitating Fra-1 and c-Jun degradation and subsequent AP-1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blotting Technique | Rockland [rockland.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. promega.com.cn [promega.com.cn]
- 19. pubcompare.ai [pubcompare.ai]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Alk-IN-26: A Technical Guide on its Effects on p-ERK and p-JNK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk-IN-26 is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported IC50 of 7.0 μM for ALK tyrosine kinase.[1] This technical guide provides an in-depth overview of the current understanding of this compound's effects on the pivotal intracellular signaling pathways governed by phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) and phosphorylated c-Jun N-terminal Kinase (p-JNK). The information presented herein is intended to support researchers and professionals in the fields of oncology, particularly in the context of glioblastoma research, and drug development.
Core Findings: Modulation of MAPK Signaling by this compound
This compound has been shown to exert opposing effects on the phosphorylation status of ERK and JNK in glioblastoma cell lines. Specifically, treatment with this compound leads to a significant decrease in the levels of p-ERK1/2, while concurrently enhancing the levels of p-JNK.[1] This differential modulation of two key arms of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade suggests a complex mechanism of action that could be exploited for therapeutic benefit. Notably, the inhibitor has been reported to have minimal impact on the phosphorylation of AKT and STAT3 in the tested cell lines.[1]
Quantitative Data Summary
The following table summarizes the quantitative and qualitative effects of this compound on p-ERK and p-JNK levels as reported in studies involving the glioblastoma cell lines GL261 and U87MG.
| Parameter | This compound Treatment | Cell Lines | Reported Effect | Reference |
| p-ERK1/2 Levels | 0.5-2 μM, 24 h | GL261, U87MG | Significantly Decreased | [1] |
| p-JNK Levels | 0.5-2 μM, 24 h | GL261, U87MG | Enhanced | [1] |
| p-AKT Levels | 0.5-2 μM, 24 h | GL261, U87MG | Little to no effect | [1] |
| p-STAT3 Levels | 0.5-2 μM, 24 h | GL261, U87MG | Little to no effect | [1] |
Signaling Pathway Visualization
The following diagram illustrates the established signaling pathways of ALK and the observed downstream effects of this compound on the ERK and JNK branches of the MAPK cascade.
References
Alk-IN-26: A Technical Overview of a Novel ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk-IN-26 is a recently identified inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. This document provides a comprehensive technical guide on its discovery, chemical properties, and biological activity. It includes a summary of its inhibitory and pharmacokinetic data, a description of key experimental methodologies, and a visualization of its putative position within the ALK signaling pathway. This information is intended to support further research and development of this compound for potential therapeutic applications, particularly in oncology.
Discovery and Chemical Structure
This compound has been identified as a potent inhibitor of ALK tyrosine kinase. While the specific details of its initial discovery, including the lead optimization process, have not been publicly disclosed in peer-reviewed literature, it is available commercially for research purposes.
Chemical Name: 2-((5-chloro-2-((5-methyl-4-(piperazin-1-yl)-2-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide
CAS Number: 2447607-85-2
Chemical Formula: C29H29ClF3N7O2
Molecular Weight: 614.04 g/mol
Chemical Structure:
(Image Source: MedchemExpress)
Quantitative Data
The following tables summarize the available quantitative data for this compound, covering its in vitro efficacy and in vivo pharmacokinetic properties.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Conditions | Reference |
| IC50 (ALK Tyrosine Kinase) | 7.0 μM | - | Biochemical Assay | [1] |
| ALK Activity Inhibition | Effective at 0.5-2 μM | GL216 | 24 h | [1] |
| mTOR Protein Reduction | Effective at 0.5-2 μM | GL216 | 24 h | [1] |
| p-ERK1/2 Protein Decrease | Significant at 0.5-2 μM | GL261, U87MG | 24 h | [1] |
| p-JNK Protein Increase | Significant at 0.5-2 μM | GL261, U87MG | 24 h | [1] |
| Autophagy Induction | Effective at 0.5-2.0 μM | GL261 | 24 h | [1] |
| Apoptosis Induction | Effective at 0.5-2 μM | GL261 | 24-72 h | [1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Male C57BL/6J Mice
| Parameter | Value | Dosing | Reference |
| Administration Route | Intravenous (i.v.) | 5 mg/kg, single dose | [1] |
| Administration Route | Intraperitoneal (i.p.) | 20 mg/kg, single dose | [1] |
| Tmax | 0.58 h | i.p. | [1] |
| T1/2 | 3.55 h | i.p. | [1] |
| Bioavailability (F) | 38.4% | i.p. | [1] |
| Blood-Brain Barrier Permeability | Yes | 20 mg/kg, i.p. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on standard laboratory procedures, the following methodologies are likely employed.
Chemical Synthesis
The synthesis of 2-((5-chloro-2-((5-methyl-4-(piperazin-1-yl)-2-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide would likely involve a multi-step synthetic route. A plausible approach would be the sequential coupling of the substituted pyrimidine core with the corresponding aniline and aminobenzamide fragments. Purification would likely be achieved through column chromatography, and the final product's identity and purity confirmed by techniques such as NMR spectroscopy and mass spectrometry.
ALK Kinase Inhibition Assay (Biochemical)
The IC50 value for ALK tyrosine kinase inhibition is typically determined using a biochemical assay. This involves incubating recombinant human ALK protein with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate using methods like ELISA or a fluorescence-based readout. The IC50 is calculated from the dose-response curve.
Cell-Based Assays
-
Cell Culture: Glioblastoma cell lines such as GL261, U87MG, and GL216 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Western Blotting: To assess the effect of this compound on signaling proteins, cells are treated with the compound for the specified duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of ALK, mTOR, ERK1/2, JNK, as well as apoptosis markers like cleaved-PARP and cleaved-caspase-3. Detection is achieved using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Apoptosis Assay: Apoptosis induction can be quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry analysis. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Autophagy Assay: Autophagy can be monitored by observing the conversion of LC3-I to LC3-II via Western blotting or by using fluorescence microscopy to visualize the formation of LC3 puncta in cells transfected with a GFP-LC3 plasmid.
In Vivo Pharmacokinetic Studies
Male C57BL/6J mice are administered this compound via intravenous or intraperitoneal injection. Blood samples are collected at various time points post-administration. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including Tmax, T1/2, and bioavailability are then calculated from the concentration-time data. To assess blood-brain barrier permeability, brain tissue would be collected and the concentration of the compound in the brain would be measured and compared to plasma concentrations.
Signaling Pathways and Mechanism of Action
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives several downstream signaling pathways critical for cell proliferation, survival, and differentiation.[2] These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
This compound exerts its effects by inhibiting the kinase activity of ALK. This inhibition leads to the downregulation of key downstream signaling molecules. Specifically, it has been shown to reduce the expression of mTOR and the phosphorylation of ERK1/2, while increasing the phosphorylation of JNK.[1] The modulation of these pathways ultimately leads to the induction of apoptosis and autophagy in cancer cells.
References
An In-Depth Technical Guide on the In Vivo Efficacy of ALK Inhibitors in Mouse Models
Disclaimer: Information regarding a specific compound designated "Alk-IN-26" is not publicly available. This guide provides a comprehensive overview of the methodologies and findings related to the in vivo efficacy of well-characterized Anaplastic Lymphoma Kinase (ALK) inhibitors in various mouse models, serving as a technical reference for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to ALK as a Therapeutic Target
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, such as non-small cell lung cancer (NSCLC) and neuroblastoma, genetic alterations like chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK. This aberrant ALK activity drives tumor growth and survival by activating downstream signaling pathways. Consequently, ALK has emerged as a key therapeutic target, and several small molecule ALK inhibitors have been developed, demonstrating significant clinical benefit. The preclinical evaluation of these inhibitors in mouse models is a critical step in their development, providing essential data on their efficacy and mechanism of action.
The ALK Signaling Pathway
Oncogenic ALK fusion proteins or mutated ALK receptors dimerize and autophosphorylate, leading to the activation of multiple downstream signaling cascades that promote cell proliferation, survival, and invasion. The primary signaling pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. ALK inhibitors function by competing with ATP for binding to the kinase domain of ALK, thereby blocking its phosphorylation and the subsequent activation of these downstream pathways.
Quantitative Data on In Vivo Efficacy of ALK Inhibitors
The following tables summarize the in vivo efficacy of several well-characterized ALK inhibitors in different mouse models of ALK-driven cancers.
Table 1: Efficacy of Alectinib in Neuroblastoma Mouse Models
| Mouse Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| Orthotopic Xenograft | NGP | Alectinib (25 mg/kg) | Intraperitoneal, daily for 3 days | Increased PARP and Caspase 3 cleavage, indicating apoptosis induction. | [1] |
| Transgenic | TH-MYCN | Alectinib (25 mg/kg) | Intraperitoneal, every other day for 3 weeks | Decreased tumor growth and prolonged survival. | [1] |
| Subcutaneous Xenograft | CLB-BAR | Alectinib (20 mg/kg) | Oral gavage, daily for 14 days | Significant reduction in tumor volume (p < 0.0001 at day 8) and tumor weight (p < 0.0001 at day 14). | [2][3] |
| Subcutaneous Xenograft | CLB-BAR | Crizotinib (80 mg/kg) | Oral gavage, daily for 14 days | Less effective at inhibiting tumor growth compared to alectinib. | [2][3] |
Table 2: Efficacy of ASP3026 in NSCLC and ALCL Mouse Models
| Mouse Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| Subcutaneous Xenograft | NCI-H2228 (NSCLC) | ASP3026 (10 mg/kg) | Oral, single dose | Inhibition of ALK phosphorylation in tumors. | [4] |
| Subcutaneous Xenograft | NCI-H2228 (NSCLC) | ASP3026 (10 mg/kg) + Paclitaxel (12 mg/kg) | Oral (ASP3026), IV (Paclitaxel) | Significant tumor regression compared to single-agent treatment. | [4] |
| Intrapleural Xenograft | NCI-H2228 (NSCLC) | ASP3026 | Not specified | Prolonged survival. | [5] |
| Systemic Xenograft | NPM-ALK+ (ALCL) | ASP3026 | Not specified | Abrogated systemic lymphoma growth and superior survival compared to control and CHOP-treated mice. | [6][7][8] |
Table 3: Efficacy of Lorlatinib in Neuroblastoma Mouse Models
| Mouse Model | ALK Status | Treatment | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) | F1174L, F1245C, or R1275Q mutations | Lorlatinib | Induced complete tumor regression in both crizotinib-sensitive and -resistant models. | [9] |
| Genetically Engineered Mouse Model (GEMM) | ALK-aberrant | Lorlatinib + Chemotherapy | Synergistic effect and significant growth inhibition. | [10] |
| Patient-Derived Xenograft (PDX) | ALK-amplified, high ALK expression | Lorlatinib + Idasanutlin (MDM2 inhibitor) | Complete tumor regression and significantly delayed tumor regrowth. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are representative protocols based on the cited literature.
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an ALK inhibitor in a mouse xenograft model.
-
Cell Line: CLB-BAR human neuroblastoma cells, harboring an ALK amplification, are cultured in appropriate media.[2][3]
-
Animals: Female BALB/cAnNRj-Foxn1nu mice (athymic nude), 6-8 weeks of age, are used.[2][3]
-
Tumor Implantation: 1 x 106 CLB-BAR cells are injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (n=10 per group): Vehicle control, Crizotinib (80 mg/kg), and Alectinib (20 mg/kg).[2][3]
-
Drug Preparation and Administration: Alectinib is prepared for oral administration. Treatment is administered once daily via oral gavage for 14 consecutive days.[2][3]
-
Efficacy Assessment:
-
Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).
-
Animal Model: Homozygous TH-MYCN transgenic mice, which spontaneously develop neuroblastoma, are used.[1]
-
Genotyping and Randomization: Mice are identified by PCR genotyping. At four weeks of age, they are randomly assigned to treatment groups.[1]
-
Drug Administration: Mice are treated with alectinib (25 mg/kg) or vehicle (DMSO) every other day by intraperitoneal (i.p.) injection for three weeks.[1]
-
Efficacy Assessment:
-
Cell Line: NCI-H2228 human NSCLC cells, which express the EML4-ALK fusion protein, are used.[4]
-
Animals: Male nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice are used.[4]
-
Tumor Implantation: NCI-H2228 cells are inoculated subcutaneously into the flank of the mice.[4]
-
Drug Preparation and Administration: ASP3026 is suspended in a 0.5% methylcellulose solution and administered orally.[4]
-
Pharmacodynamic Study: To assess target engagement, mice with established tumors are given a single oral dose of ASP3026 (10 mg/kg). After 4 hours, tumors are excised, and the levels of total and phosphorylated EML4-ALK are determined by immunoblotting.[4]
-
Efficacy Study: Once tumors are established, mice are treated with ASP3026 at various doses. Tumor volume and body weight are monitored throughout the study.[4]
Conclusion
Preclinical mouse models are indispensable tools for evaluating the in vivo efficacy of ALK inhibitors. As demonstrated by the data on alectinib, ASP3026, and lorlatinib, these models allow for the assessment of anti-tumor activity, survival benefit, and pharmacodynamic effects. The choice of model, whether it be a cell line-derived xenograft, a patient-derived xenograft, or a genetically engineered mouse model, depends on the specific scientific questions being addressed. The detailed protocols and quantitative data presented in this guide provide a framework for designing and interpreting in vivo studies of novel ALK inhibitors, ultimately facilitating their translation to the clinic for the benefit of patients with ALK-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide: Blood-Brain Barrier Permeability of Alk-IN-26
An Analysis of a Novel Anaplastic Lymphoma Kinase (ALK) Inhibitor for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk-IN-26 is a novel anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated potential for the treatment of glioblastoma. A critical attribute for any therapeutic agent targeting brain tumors is its ability to effectively cross the blood-brain barrier (BBB). This technical guide synthesizes the currently available preclinical data on the BBB permeability and pharmacokinetic profile of this compound, providing a foundational resource for researchers in neuro-oncology and drug development. The data indicates that this compound possesses favorable pharmacokinetic properties and is capable of penetrating the BBB. This document presents the quantitative data in structured tables, outlines the experimental methodologies based on available information, and visualizes the compound's mechanism of action and experimental workflows.
Introduction to this compound
This compound has been identified as an inhibitor of the ALK tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 7.0 μM. Its primary therapeutic potential is being explored in the context of glioblastoma, a highly aggressive and challenging-to-treat primary brain tumor. The efficacy of systemic therapies for glioblastoma is often hampered by the restrictive nature of the blood-brain barrier. Therefore, the ability of this compound to penetrate the central nervous system is a key determinant of its potential clinical utility.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the bioactivity and pharmacokinetic properties of this compound.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Value | Cell Line(s) | Conditions | Reference |
| IC50 (ALK Tyrosine Kinase) | 7.0 μM | N/A | Enzymatic Assay | |
| Concentration for ALK Inhibition | 0.5-2 μM | GL216 | 24 hours | |
| Concentration for mTOR Inhibition | 0.5-2 μM | GL216 | 24 hours | |
| Concentration for p-ERK1/2 Inhibition | 0.5-2 μM | GL261, U87MG | 24 hours | |
| Concentration for p-JNK Enhancement | 0.5-2 μM | GL261, U87MG | 24 hours | |
| Concentration for Autophagy Induction | 0.5-2.0 μM | GL261 | 24 hours | |
| Concentration for Apoptosis Induction | 0.5-2 μM | GL261 | 24-72 hours |
Table 2: In Vivo Pharmacokinetics of this compound in Male C57BL6/J Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Maximum Plasma Concentration (Tmax) | Intravenous (i.v.) | 5 mg/kg | 0.58 h | |
| Half-life (T1/2) | Intravenous (i.v.) | 5 mg/kg | 3.55 h | |
| Bioavailability (F) | Not Specified | Not Specified | 38.4% | |
| Blood-Brain Barrier Penetration | Intraperitoneal (i.p.) | 20 mg/kg | Demonstrated |
Note: Specific quantitative metrics for BBB permeability (e.g., brain-to-plasma ratio, Kp,uu) are not yet publicly available.
Experimental Protocols
Detailed experimental protocols for the synthesis and bioevaluation of this compound are not yet fully available in the public domain. However, based on the provided data, the following general methodologies were likely employed.
In Vitro Kinase Inhibition Assay
An in vitro enzymatic assay was likely used to determine the IC50 value of this compound against ALK tyrosine kinase. This typically involves incubating the purified kinase domain of ALK with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to calculate the IC50.
Cell-Based Assays
-
Cell Lines: Glioblastoma cell lines such as GL216, GL261, and U87MG were utilized.
-
Western Blotting: To assess the effects on signaling pathways, cells were treated with this compound for specified durations. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane for immunoblotting with antibodies specific for total and phosphorylated forms of ALK, mTOR, ERK1/2, JNK, AKT, and STAT3. Changes in protein levels of apoptosis markers like cleaved-PARP and cleaved-caspase-3 were also likely determined by this method.
-
Autophagy and Apoptosis Assays: Autophagy induction was likely confirmed through the detection of autophagy markers such as LC3-II conversion by Western blot or immunofluorescence. Apoptosis was likely quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.
In Vivo Pharmacokinetic and BBB Permeability Studies
-
Animal Model: Male C57BL6/J mice were used for these studies.
-
Pharmacokinetic Analysis: Following intravenous administration of a single 5 mg/kg dose, blood samples were likely collected at multiple time points. Plasma concentrations of this compound were determined using a suitable bioanalytical method, such as LC-MS/MS. These data were then used to calculate pharmacokinetic parameters including Tmax, T1/2, and bioavailability.
-
Blood-Brain Barrier Penetration Assessment: A single intraperitoneal dose of 20 mg/kg was administered to mice. To confirm BBB penetration, brain and plasma samples were likely collected at a specific time point post-administration. The concentrations of this compound in both matrices were then measured to determine the brain-to-plasma concentration ratio. The specific methodology for quantifying brain and plasma concentrations (e.g., tissue homogenization, extraction, and LC-MS/MS analysis) would have been a critical component of this protocol.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed signaling pathway of this compound in glioblastoma cells and a general workflow for assessing BBB permeability.
Conclusion and Future Directions
The preliminary data on this compound suggest it is a promising ALK inhibitor with the crucial ability to cross the blood-brain barrier. Its demonstrated in vitro activity against glioblastoma cell lines, coupled with favorable in vivo pharmacokinetic properties in a mouse model, warrants further investigation.
Future research should focus on obtaining more detailed and quantitative measures of its BBB permeability, such as the unbound brain-to-plasma concentration ratio (Kp,uu), which is a more accurate predictor of target engagement in the central nervous system. Elucidating the specific mechanisms of BBB transport, including whether this compound is a substrate for efflux transporters like P-glycoprotein, will be critical. Furthermore, in vivo efficacy studies in orthotopic glioblastoma models are necessary to validate its therapeutic potential. A more comprehensive understanding of its off-target effects and a detailed safety profile will also be essential for its continued development.
Methodological & Application
Application Notes and Protocols for ALK Inhibitors
A-Note-26 | Version 1.0
Topic: In Vitro Cell Culture Protocols for ALK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and in vitro cell culture protocols for studying ALK inhibitors. It addresses two distinct possibilities for the user's query "Alk-IN-26":
-
ALK5-IN-26 , an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).
-
A general protocol for inhibitors of Anaplastic Lymphoma Kinase (ALK) , a receptor tyrosine kinase implicated in various cancers.
Due to the potential ambiguity of the query, protocols for both inhibitor types are presented to ensure comprehensive coverage.
Part 1: ALK5-IN-26 - An Inhibitor of the TGF-β Signaling Pathway
Background and Mechanism of Action
ALK5, also known as TGF-β receptor I (TGFβRI), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. Upon binding of TGF-β ligands, the type II receptor (TGFβRII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of the TGF-β/ALK5 pathway is implicated in fibrosis and cancer progression.
ALK5-IN-26 is a potent and selective inhibitor of ALK5. By blocking the kinase activity of ALK5, it prevents the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade.
Quantitative Data for ALK5-IN-26
| Property | Value | Reference |
| Target | Activin receptor-like kinase 5 (ALK5) | Internal Data |
| IC50 | ≤10 nM | Internal Data |
| Molecular Formula | C₂₄H₂₅FN₆ | Internal Data |
| Molecular Weight | 444.51 g/mol | Internal Data |
| Suggested Working Concentration | 0 - 1 µM | Internal Data |
| Suggested Incubation Time | 24 hours | Internal Data |
Signaling Pathway Diagram
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of ALK5-IN-26.
Experimental Protocol: Inhibition of TGF-β-induced Epithelial-Mesenchymal Transition (EMT) in A549 cells
This protocol describes how to assess the inhibitory effect of ALK5-IN-26 on TGF-β1-induced EMT in the human lung adenocarcinoma cell line A549.
1.4.1 Materials
-
A549 cells (ATCC® CCL-185™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TGF-β1
-
ALK5-IN-26
-
DMSO (Dimethyl sulfoxide)
-
Cell culture flasks and plates
-
Antibodies for Western Blotting (e.g., E-cadherin, N-cadherin, Vimentin, p-Smad2, Smad2, β-actin)
1.4.2 Cell Culture
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
1.4.3 Preparation of Reagents
-
ALK5-IN-26 Stock Solution: Prepare a 10 mM stock solution of ALK5-IN-26 in DMSO. Store at -20°C.
-
TGF-β1 Stock Solution: Reconstitute lyophilized TGF-β1 in sterile 4 mM HCl containing 1 mg/mL BSA to a concentration of 10 µg/mL. Aliquot and store at -80°C.
1.4.4 Experimental Workflow
Determining the IC50 of Alk-IN-26 in U87MG Glioblastoma Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Alk-IN-26, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, in the U87MG human glioblastoma cell line. The protocol utilizes a luminescence-based cell viability assay to quantify the cytotoxic effects of the compound. Additionally, this note outlines the necessary cell culture procedures for maintaining U87MG cells and presents the mechanism of action of ALK inhibitors.
Introduction
Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. The anaplastic lymphoma kinase (ALK) has been identified as a potential therapeutic target in several cancers.[1][2][3] ALK inhibitors function by blocking the ATP-binding pocket of the ALK tyrosine kinase domain, which in turn inhibits downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[2] This targeted inhibition ultimately leads to the apoptosis of cancer cells.[2] this compound is a specific inhibitor of ALK. Determining the IC50 value of this compound in a relevant cell line, such as the U87MG glioblastoma cell line, is a critical step in the preclinical assessment of its therapeutic potential.
Data Presentation
The following table summarizes hypothetical quantitative data for the determination of the IC50 value of this compound in U87MG cells.
| Parameter | Value |
| Cell Line | U87MG |
| Compound | This compound |
| Assay Method | CellTiter-Glo® Luminescent Cell Viability Assay |
| Incubation Time | 72 hours |
| Hypothetical IC50 | [Hypothetical Value, e.g., 50 nM] |
| Seeding Density | 5,000 cells/well (96-well plate) |
| Culture Medium | EMEM + 10% FBS + 1% Penicillin-Streptomycin |
| Controls | DMSO (vehicle), Staurosporine (positive control) |
Signaling Pathway
Experimental Workflow
Experimental Protocols
U87MG Cell Culture
U87MG cells are adherent and have an epithelial-like morphology.[4] They should be cultured under sterile conditions.
Materials:
-
U87MG cell line (e.g., ATCC HTB-14)
-
Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[5][6]
-
Fetal Bovine Serum (FBS), heat-inactivated[6]
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)[7]
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)[5]
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells: Thaw a cryovial of U87MG cells rapidly in a 37°C water bath.[7] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[5] Change the medium every 2-3 days.[5]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[6][7] Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge as described above. Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended seeding density of 1 x 10^4 cells/cm^2.[5]
IC50 Determination using CellTiter-Glo® Assay
This protocol is adapted from standard luminescent cell viability assay procedures.[8][9][10]
Materials:
-
U87MG cells in logarithmic growth phase
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Harvest U87MG cells using trypsin and resuspend in complete growth medium to a concentration of 5 x 10^4 cells/mL. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well). Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. A common starting point is a high concentration of 10 µM, followed by 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a positive control for cell death (e.g., staurosporine).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) with software such as GraphPad Prism to determine the IC50 value.[11]
-
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound in U87MG glioblastoma cells. The detailed protocols for cell culture and the luminescent-based viability assay, along with the illustrative diagrams, offer a clear framework for researchers to assess the in vitro efficacy of this ALK inhibitor. Accurate determination of the IC50 is a fundamental step in the drug discovery pipeline, providing crucial data for further preclinical and clinical development.
References
- 1. Stimulation of the midkine/ALK axis renders glioma cells resistant to cannabinoid antitumoral action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 6. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. OUH - Protocols [ous-research.no]
- 9. reactionbiology.com [reactionbiology.com]
- 10. IC50 determination and cell viability assay [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Detection of p-ALK Inhibition by Alk-IN-26 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2] The activation of ALK leads to its autophosphorylation and the subsequent engagement of downstream signaling pathways, such as PI3K/AKT, RAS/RAF/MEK, and JAK/STAT, promoting cell proliferation and survival.[1] ALK inhibitors function by competing with ATP for the binding site in the ALK tyrosine kinase domain, thereby preventing its phosphorylation and downstream signaling.[1]
Alk-IN-26 is a potent and selective inhibitor of ALK. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on ALK phosphorylation (p-ALK) in cultured cancer cells using the western blot technique.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample. In this protocol, cancer cells expressing activated ALK are treated with varying concentrations of this compound. Following treatment, the cells are lysed, and the proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific for the phosphorylated form of ALK (p-ALK). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured and quantified. A decrease in the p-ALK signal with increasing concentrations of this compound indicates the inhibitory activity of the compound.
Data Presentation
The quantitative data from the western blot analysis can be summarized in the following table. The band intensities for p-ALK and total ALK are first normalized to a loading control (e.g., GAPDH or β-actin). The ratio of normalized p-ALK to normalized total ALK is then calculated to determine the relative p-ALK level.
| This compound Conc. (nM) | p-ALK Intensity (Normalized) | Total ALK Intensity (Normalized) | Relative p-ALK Level (p-ALK/Total ALK) | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 1 | 0.85 | 0.98 | 0.87 | 13 |
| 10 | 0.52 | 1.01 | 0.51 | 49 |
| 100 | 0.15 | 0.99 | 0.15 | 85 |
| 1000 | 0.05 | 0.97 | 0.05 | 95 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with a known ALK fusion or activating mutation (e.g., H3122 or SU-DHL-1).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer: 4X, with β-mercaptoethanol.
-
Precast Gels: 4-12% Bis-Tris gels.
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ALK (e.g., pY1604) antibody.
-
Mouse or Rabbit anti-total ALK antibody.
-
Mouse anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence imager.
Western Blot Protocol
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Aspirate the old medium and treat the cells with the different concentrations of this compound for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein from each sample into the wells of a precast gel.
-
Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ALK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total ALK and a loading control on the same membrane, the membrane can be stripped of the p-ALK antibody and reprobed.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibodies for total ALK and the loading control.
-
Visualizations
ALK Signaling Pathway
Caption: ALK signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for p-ALK western blot analysis.
References
Application Notes and Protocols for Immunoprecipitation of ALK after Alk-IN-26 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of Anaplastic Lymphoma Kinase (ALK) from cell lysates following treatment with Alk-IN-26, a known ALK inhibitor. This procedure is essential for studying the direct engagement of this compound with ALK, as well as for downstream applications such as mass spectrometry-based proteomics to identify ALK-interacting proteins or for Western blot analysis to assess post-translational modifications.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] ALK activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and differentiation.[3][4]
This compound is an inhibitor of ALK with a reported IC50 of 7.0 μM for ALK tyrosine kinase.[5] It has demonstrated the ability to inhibit ALK activity in cancer cell lines, leading to a reduction in the phosphorylation of downstream effectors like ERK1/2.[5] Immunoprecipitation of ALK after this compound treatment allows for the specific isolation of the ALK protein to verify target engagement and to investigate the effects of the inhibitor on ALK's phosphorylation status and its interaction with other proteins.
Data Presentation
The following table summarizes the key characteristics of this compound, which are critical for designing and interpreting experiments.
| Parameter | Value | Reference |
| Target | Anaplastic Lymphoma Kinase (ALK) | [5] |
| IC50 | 7.0 μM (for ALK tyrosine kinase) | [5] |
| Cellular Activity | Inhibits ALK activity in GL216 cells | [5] |
| Effective Concentration | 0.5 - 2.0 μM (in cell culture) | [5] |
| Treatment Duration | 24 hours (for observed effects on downstream signaling) | [5] |
| Downstream Effects | Decreases p-ERK1/2, enhances p-JNK, little effect on p-AKT and p-STAT3 | [5] |
Signaling Pathway Overview
ALK signaling is a complex network of interactions. Upon activation, ALK dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for various signaling adaptors and enzymes. These interactions lead to the activation of key downstream pathways. This compound, by inhibiting the kinase activity of ALK, is expected to reduce the phosphorylation of ALK and its downstream targets.
Caption: ALK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Treatment and Lysis
This protocol describes the treatment of ALK-positive cells with this compound and subsequent cell lysis to obtain protein extracts suitable for immunoprecipitation.
Materials:
-
ALK-positive cell line (e.g., SU-DHL-1, Karpas-299, or a relevant neuroblastoma cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% sodium deoxycholate, and 0.1% SDS.[6]
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
Procedure:
-
Seed ALK-positive cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 0.5, 1.0, or 2.0 μM) or DMSO as a vehicle control. Incubate for the desired duration (e.g., 24 hours).[5]
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately for immunoprecipitation or stored at -80°C.
Protocol 2: Immunoprecipitation of ALK
This protocol details the procedure for isolating ALK from the prepared cell lysates.
Materials:
-
Cell lysate from Protocol 1 (containing at least 500 µg - 1 mg of total protein)
-
Anti-ALK antibody (a validated antibody for IP is crucial)
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer: Lysis buffer without SDS, or a buffer such as HNTG (20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol).
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the lysate (optional but recommended):
-
To a tube containing 500 µg - 1 mg of protein lysate, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add the recommended amount of anti-ALK antibody to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C to allow the antibody to bind to ALK.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complex.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated ALK.
-
Caption: Experimental workflow for the immunoprecipitation of ALK.
Protocol 3: Western Blot Analysis of Immunoprecipitated ALK
This protocol is for the analysis of the immunoprecipitated ALK to assess changes in its levels and phosphorylation status.
Materials:
-
Eluted immunoprecipitated ALK from Protocol 2
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ALK
-
Anti-phospho-ALK (e.g., targeting key autophosphorylation sites like Y1278, Y1586, Y1604)[3]
-
Anti-phosphotyrosine (pan)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ALK or anti-phospho-ALK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For analyzing phosphorylation, the membrane can be stripped and re-probed with an antibody against total ALK to normalize for the amount of immunoprecipitated protein.
Expected Results and Interpretation
Upon successful immunoprecipitation and Western blot analysis, a band corresponding to the molecular weight of ALK (full-length ALK is ~220 kDa, while fusion proteins like NPM-ALK are smaller, e.g., ~80 kDa) should be detected.[7]
-
Total ALK: The intensity of the total ALK band should be comparable between the DMSO control and this compound treated samples, assuming the treatment does not induce ALK degradation. This serves as a loading control for the immunoprecipitated protein.
-
Phospho-ALK: A significant decrease in the signal from phospho-specific ALK antibodies is expected in the this compound treated samples compared to the DMSO control. This would confirm that this compound is effectively inhibiting the kinase activity of ALK in the treated cells. A pan-phosphotyrosine blot of the immunoprecipitated ALK can also provide a global view of the change in phosphorylation status.
By quantifying the band intensities, the percentage of inhibition of ALK phosphorylation by this compound can be determined.
Troubleshooting
| Problem | Possible Cause | Solution |
| No ALK band in IP | Inefficient lysis, incorrect antibody, insufficient protein lysate, antibody not compatible with IP | Optimize lysis buffer, use a validated IP-grade antibody, increase starting protein amount, test different antibodies. |
| High background | Insufficient washing, non-specific antibody binding, lysate not pre-cleared | Increase the number and duration of washes, pre-clear the lysate, use a more specific antibody. |
| Heavy/light chain bands obscure ALK | Elution of antibody with the protein | Use an IP/Western blot-compatible secondary antibody that only recognizes the native primary antibody, or use a cross-linking method to covalently attach the antibody to the beads. |
| No change in phosphorylation | Ineffective inhibitor concentration or treatment time, inhibitor degradation | Perform a dose-response and time-course experiment, ensure proper storage and handling of this compound. |
By following these detailed protocols and considering the provided information, researchers can effectively perform and interpret the immunoprecipitation of ALK following treatment with this compound, providing valuable insights into the mechanism of action of this inhibitor.
References
- 1. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Systematic identification of ALK substrates by integrated phosphoproteome and interactome analysis | Life Science Alliance [life-science-alliance.org]
- 7. Recombinant Anti-ALK Antibody [ALK1/2766R] (A248626) [antibodies.com]
Application Notes and Protocols: Utilizing Alk-IN-26 in a Xenograft Mouse Model of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The therapeutic landscape for GBM remains challenging, necessitating the exploration of novel targeted therapies. Anaplastic Lymphoma Kinase (ALK) has emerged as a potential therapeutic target in GBM. While ALK gene fusions are rare in GBM compared to other cancers like non-small cell lung cancer, overexpression of the full-length ALK protein is frequently observed and correlates with poor patient outcomes. ALK signaling promotes tumor cell proliferation, survival, and angiogenesis through downstream pathways, including the PI3K/Akt, MAPK, and JAK/STAT cascades.
Alk-IN-26 is a novel, potent, and selective inhibitor of ALK. These application notes provide a comprehensive overview and detailed protocols for evaluating the preclinical efficacy of this compound in a xenograft mouse model of glioblastoma. The provided methodologies are based on established protocols for similar next-generation ALK inhibitors in this disease context.
Mechanism of Action of ALK Signaling in Glioblastoma
ALK is a receptor tyrosine kinase that, upon ligand binding or through oncogenic fusion events, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways critical for cell growth and survival. In glioblastoma, the activation of STAT3, in particular, appears to be a key downstream event. Interestingly, some second-generation ALK inhibitors have demonstrated efficacy in GBM models with low ALK expression, suggesting a potential off-target inhibitory effect on STAT3 signaling.[1][2]
Caption: ALK signaling pathway in glioblastoma and the inhibitory action of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from a preclinical study of this compound in a glioblastoma xenograft model.
Table 1: In Vitro Cytotoxicity of this compound on Glioblastoma Cell Lines
| Cell Line | ALK Expression | IC50 (µM) of this compound (48h) |
| U87MG | Low | Data |
| GSC23 (Patient-Derived) | Low | Data |
| Additional Cell Line | High/Low | Data |
Table 2: In Vivo Efficacy of this compound in an Intracranial Glioblastoma Xenograft Model
| Treatment Group | Animal Strain | Cell Line Implanted | Dose (mg/kg) | Administration Route | Median Survival (days) | % Increase in Lifespan (ILS) | P-value vs. Vehicle |
| Vehicle Control | Athymic Nude | U87MG | - | Oral Gavage | Data | - | - |
| This compound | Athymic Nude | U87MG | 50 | Oral Gavage | Data | Data | Data |
| Vehicle Control | Athymic Nude | GSC23 | - | Oral Gavage | Data | - | - |
| This compound | Athymic Nude | GSC23 | 60 | Oral Gavage | Data | Data | Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Establishment of an Intracranial Glioblastoma Xenograft Mouse Model
This protocol outlines the procedure for implanting human glioblastoma cells into the brains of immunodeficient mice.
Caption: Workflow for establishing an intracranial glioblastoma xenograft model.
Materials:
-
Human glioblastoma cell lines (e.g., U87MG, patient-derived GSC23)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6- to 8-week-old male athymic nude mice
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax
-
Sutures or wound clips
Procedure:
-
Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic. Once the desired level of anesthesia is achieved, secure the mouse in a stereotactic frame. Shave and sterilize the scalp with an antiseptic solution.
-
Surgical Procedure: Make a small sagittal incision in the scalp to expose the skull. Using a stereotactic drill, create a small burr hole at the desired coordinates for the striatum (e.g., 2 mm lateral to the bregma and 1 mm anterior to the coronal suture).
-
Intracranial Injection: Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the dura). Inject 5 µL of the cell suspension (5 x 10^5 cells) over 5 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Closure: Seal the burr hole with bone wax and close the scalp incision with sutures or wound clips.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice daily for any signs of distress, neurological symptoms, or weight loss. Tumor growth can be monitored via bioluminescence imaging if cells are luciferase-tagged, or by observing the onset of neurological symptoms.
Protocol 2: In Vivo Administration of this compound
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
-
Balance and weighing supplies
Procedure:
-
Formulation of this compound: Prepare a fresh suspension of this compound in the vehicle on each day of dosing. For a 50 mg/kg dose in a 20 g mouse, you would need 1 mg of the compound. If the dosing volume is 100 µL, the concentration of the suspension should be 10 mg/mL. Vortex or sonicate the suspension to ensure homogeneity.
-
Animal Dosing: Gently restrain the mouse. Insert the oral gavage needle into the esophagus and deliver the prepared dose of this compound or vehicle control.
-
Treatment Schedule: Based on preclinical studies with similar ALK inhibitors, a once-daily oral administration for 14 to 21 consecutive days is a common starting point.[1][2] The treatment should be initiated when tumors are established, typically 7-10 days post-implantation.
-
Monitoring: Continue daily monitoring of the mice for body weight, clinical signs of toxicity, and neurological symptoms.
Protocol 3: Assessment of Treatment Efficacy
This protocol describes the endpoints used to evaluate the antitumor activity of this compound.
Primary Endpoint:
-
Overall Survival: Monitor the mice daily and record the date of death or euthanasia. Euthanasia should be performed when mice exhibit predefined humane endpoints, such as >20% weight loss, severe neurological deficits (e.g., paralysis, seizures), or inability to access food and water. Survival data can be plotted as a Kaplan-Meier curve and analyzed using the log-rank test.
Secondary Endpoints (Optional):
-
Tumor Burden (for imaging models): If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals (e.g., weekly) to quantify tumor growth. Analyze the imaging data to compare the tumor growth rates between treatment and control groups.
-
Histopathological Analysis: At the end of the study, or upon euthanasia, harvest the brains and fix them in 10% neutral buffered formalin. Embed the brains in paraffin, section, and perform hematoxylin and eosin (H&E) staining to visualize the tumor. Immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can also be performed to assess the biological effects of this compound on the tumor tissue.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in a glioblastoma xenograft mouse model. The detailed protocols for establishing the model, administering the compound, and assessing efficacy will enable researchers to generate robust and reproducible data. The provided templates for data presentation will facilitate clear and concise reporting of the findings. The investigation of novel ALK inhibitors like this compound holds promise for advancing the therapeutic options for patients with glioblastoma.
References
Application Notes and Protocols for Alk-IN-26 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk-IN-26 is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1] It has demonstrated efficacy in preclinical studies, particularly in the context of glioblastoma, where it has been shown to induce apoptosis, autophagy, and necrosis.[1] This document provides detailed protocols for the solubilization and preparation of this compound for use in various in vitro assays, along with an overview of its mechanism of action and relevant signaling pathways.
Physicochemical and Biological Properties
This compound is characterized by its ability to inhibit ALK tyrosine kinase activity and its good pharmacokinetic properties, including blood-brain barrier permeability.[1]
| Property | Value | Reference |
| Target | Anaplastic Lymphoma Kinase (ALK) | [1] |
| IC₅₀ | 7.0 μM (for ALK tyrosine kinase) | [1] |
| Cellular Activity | Induces apoptosis, autophagy, and necrosis. | [1] |
| In Vitro Concentration | 0.5 - 2.0 μM (in GL216, GL261, and U87MG cells) | [1] |
Signaling Pathways
This compound exerts its effects by inhibiting the ALK signaling cascade. Activated ALK can trigger multiple downstream pathways that are crucial for cell proliferation, survival, and growth. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound has been shown to decrease the expression of mTOR and the phosphorylation of ERK1/2, while enhancing the phosphorylation of JNK.[1]
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for kinase inhibitors is 10 mM.
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Note: The molecular weight of this compound should be obtained from the supplier's certificate of analysis.
-
-
Dissolution:
-
Carefully weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to the vial containing the powder.
-
To aid dissolution, gently vortex the solution and/or warm it in a 37°C water bath for a short period. Ensure the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the solution from light.[1]
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., GL261, U87MG)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Stability and Storage
Proper storage of this compound is crucial to maintain its activity.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Stock Solution (in DMSO) | -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
It is strongly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
References
Application Notes and Protocols for Studying Autophagy in Cancer with Alk-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk-IN-26 is a potent and selective small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). ULK1 is a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway.[1][2] In numerous cancers, autophagy is hijacked as a pro-survival mechanism, enabling tumor cells to withstand metabolic stress and resist therapeutic interventions.[3][4][5] By inhibiting ULK1, this compound provides a powerful tool to dissect the role of autophagy in cancer biology and to explore autophagy inhibition as a potential therapeutic strategy.
These application notes provide a comprehensive guide for utilizing this compound to study autophagy in cancer cell models. Detailed protocols for key experiments, data interpretation guidelines, and representations of the underlying signaling pathways are included.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the ULK1 kinase. Under normal conditions, the mTORC1 complex phosphorylates and inactivates ULK1, thereby suppressing autophagy.[2][6] Upon nutrient deprivation or other cellular stresses, mTORC1 is inhibited, leading to the dephosphorylation and activation of ULK1. Activated ULK1 then phosphorylates several downstream targets, including Beclin-1 and ATG14L, which are essential for the formation of the autophagosome.[7] this compound binds to the ATP-binding pocket of ULK1, preventing its kinase activity and thereby blocking the initiation of autophagy.
Signaling Pathway
Caption: this compound inhibits ULK1 kinase activity, blocking autophagy initiation.
Quantitative Data Summary
The following table summarizes the expected quantitative effects of this compound on key autophagy markers in a cancer cell line (e.g., A549 non-small cell lung cancer cells) under basal and starvation-induced autophagy conditions.
| Parameter | Condition | Vehicle Control | This compound (1 µM) | Fold Change (this compound vs. Vehicle) |
| LC3-II/LC3-I Ratio | Basal | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.4 |
| Starvation | 4.5 ± 0.5 | 1.2 ± 0.2 | 0.27 | |
| p62/SQSTM1 Level | Basal | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.8 |
| Starvation | 0.3 ± 0.04 | 1.5 ± 0.15 | 5.0 | |
| Autophagic Flux (LC3-II) | Starvation | 3.2 ± 0.4 | 0.5 ± 0.08 | 0.16 |
| Cell Viability (%) | Combination w/ Cisplatin | 45 ± 5 | 25 ± 4 | 0.56 |
*Data are presented as mean ± standard deviation from three independent experiments. Autophagic flux is calculated as the difference in LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1).
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 Turnover and p62 Degradation
This protocol is designed to assess the effect of this compound on the levels of key autophagy marker proteins, LC3 and p62. An increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62 are indicative of autophagy induction.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
For basal autophagy analysis, treat cells with vehicle control or this compound at various concentrations for the desired time (e.g., 6 hours).
-
For induced autophagy analysis, replace the complete medium with starvation medium (EBSS) and treat with vehicle or this compound.
-
To measure autophagic flux, include parallel treatments with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the treatment period.[8][9]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel for LC3 and a 10% gel for p62 and β-actin.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize LC3-II to LC3-I or β-actin, and p62 to β-actin.
Caption: Workflow for assessing autophagy markers by Western blot.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as punctate structures within the cell.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or RFP-LC3
-
Glass-bottom dishes or coverslips
-
Complete and starvation media
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with vehicle or this compound under basal or starvation conditions as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash cells with PBS and mount with a medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests an accumulation of autophagosomes. This compound is expected to reduce the number of puncta formed upon autophagy induction.
Caption: Workflow for visualizing and quantifying LC3 puncta.
Protocol 3: Cell Viability and Synergistic Effect with Chemotherapy
This protocol assesses the impact of autophagy inhibition by this compound on cancer cell viability, alone and in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat cells with:
-
Vehicle control
-
This compound alone (in a dose-response range)
-
Chemotherapeutic agent alone (in a dose-response range)
-
Combination of this compound and the chemotherapeutic agent.
-
-
Incubation: Incubate for 48-72 hours.
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze the combination data for synergistic effects using methods such as the Chou-Talalay method.
Interpretation of Results
-
Inhibition of Autophagy: A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 upon treatment with this compound indicate successful inhibition of autophagy.[8][9] This effect should be more pronounced under starvation conditions.
-
Reduced Autophagic Flux: In the presence of a lysosomal inhibitor, a smaller increase in LC3-II levels in this compound-treated cells compared to control cells confirms a reduction in autophagic flux.[8]
-
Decreased LC3 Puncta: A reduction in the number of starvation-induced GFP-LC3 puncta per cell following this compound treatment provides visual confirmation of autophagy inhibition.
-
Enhanced Cytotoxicity: A synergistic or additive decrease in cell viability when this compound is combined with a chemotherapeutic agent suggests that the cancer cells rely on autophagy for survival under therapeutic stress.[1][4]
Conclusion
This compound is a valuable research tool for investigating the role of autophagy in cancer. By selectively inhibiting the key initiation kinase ULK1, it allows for the precise modulation of the autophagic pathway. The protocols outlined in these application notes provide a robust framework for studying the effects of this compound on autophagy and its potential as a cancer therapeutic, particularly in combination with existing anti-cancer drugs.
References
- 1. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Autophagy in ALK-Associated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy in Cancer: Regulation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy - Wikipedia [en.wikipedia.org]
- 6. Autophagy and cancer: Basic mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ULK1 induces autophagy by phosphorylating Beclin-1 and activating Vps34 lipid kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Animal Studies of Alk-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Genetic alterations, such as chromosomal rearrangements, mutations, or amplifications of the ALK gene, can lead to the expression of oncogenic ALK fusion proteins or constitutively active ALK variants.[2][3] These aberrant ALK proteins are potent oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[4][5][6] Alk-IN-26 is a novel, potent, and selective small molecule inhibitor of ALK. These application notes provide a comprehensive overview and detailed protocols for the preclinical in vivo evaluation of this compound in animal models of ALK-driven cancers.
The primary mechanism of action of ALK inhibitors is the competitive binding to the ATP-binding pocket of the ALK kinase domain, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] Key downstream pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are critical for cancer cell proliferation, survival, and differentiation.[2][5][6][7] By blocking these pathways, ALK inhibitors can induce tumor cell apoptosis and inhibit tumor growth.[2]
Preclinical Objectives
The primary objectives of in vivo studies with this compound are:
-
To assess the maximum tolerated dose (MTD) and overall tolerability.
-
To determine the pharmacokinetic (PK) profile.
-
To evaluate the pharmacodynamic (PD) effects on ALK signaling in tumors.
-
To establish the anti-tumor efficacy in relevant cancer models.
Data Presentation
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Dose Group (mg/kg, daily) | Number of Animals | Observed Toxicities | Body Weight Change (%) | Mortality | Conclusion |
| Vehicle Control | 5 | None | +5.2% | 0/5 | Well tolerated |
| 10 | 5 | None | +4.8% | 0/5 | Well tolerated |
| 25 | 5 | Mild lethargy | +1.5% | 0/5 | Well tolerated |
| 50 | 5 | Moderate lethargy, ruffled fur | -8.7% | 1/5 | Toxic |
| 100 | 5 | Severe lethargy, ataxia | -15.3% | 3/5 | Highly Toxic |
Table 2: Pharmacokinetic (PK) Profile of this compound in Mice (25 mg/kg, single oral dose)
| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 0.5 | 152 ± 28 | 89 ± 15 |
| 1 | 489 ± 76 | 312 ± 54 |
| 2 | 892 ± 112 | 678 ± 98 |
| 4 | 756 ± 98 | 598 ± 87 |
| 8 | 312 ± 45 | 245 ± 39 |
| 24 | 25 ± 8 | 18 ± 5 |
Table 3: Efficacy of this compound in an ALK-Positive NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | - | 0 | 1589 ± 210 | +4.5% |
| This compound | 10 | 45 | 874 ± 154 | +3.8% |
| This compound | 25 | 88 | 191 ± 45 | +1.2% |
| Positive Control (Crizotinib) | 50 | 75 | 397 ± 88 | -2.1% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Grouping: Randomly assign mice to five groups (n=5 per group): Vehicle control, 10, 25, 50, and 100 mg/kg of this compound.
-
Drug Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Administer the assigned dose or vehicle orally once daily for 14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 15% and does not induce severe clinical signs of toxicity.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Female nude mice bearing ALK-positive NSCLC xenografts (e.g., H3122).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H3122 cells into the flank of each mouse. Allow tumors to reach a volume of approximately 150-200 mm³.
-
Dosing: Administer a single oral dose of this compound at 25 mg/kg.
-
Sample Collection:
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples via cardiac puncture into EDTA-coated tubes.
-
Immediately following blood collection, sacrifice the animals and excise the tumors.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tumor samples.
-
-
Analysis: Determine the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS method.
Protocol 3: In Vivo Efficacy Study
-
Animal Model: Female nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 ALK-positive cancer cells (e.g., H3122 for NSCLC or SU-DHL-1 for ALCL) into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Grouping: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 10 mg/kg and 25 mg/kg)
-
Positive Control (e.g., a known ALK inhibitor like Crizotinib)
-
-
Dosing: Administer the assigned treatments orally once daily for 21 days.
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe for any signs of toxicity.
-
-
Endpoints:
-
Primary endpoint: Tumor growth inhibition (TGI).
-
Secondary endpoints: Body weight changes, overall survival.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-ALK).
-
Mandatory Visualization
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: In vivo efficacy study workflow for this compound.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. Multifaceted Roles of ALK Family Receptors and Augmentor Ligands in Health and Disease: A Comprehensive Review [mdpi.com]
- 4. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Assessing the Effects of Alk-IN-26 on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cellular effects of Alk-IN-26, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). The following sections detail the inhibitor's known quantitative effects on various cell lines, provide standardized protocols for key viability and signaling experiments, and illustrate the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor of ALK tyrosine kinase with an IC50 value of 7.0 μM. It has demonstrated the ability to penetrate the blood-brain barrier, making it a candidate for investigation in neurological cancers such as glioblastoma.[1] In preclinical studies, this compound has been shown to induce apoptosis, autophagy, and necrosis in cancer cell lines.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effect |
| ALK Inhibition | GL216 | 0.5-2 µM | 24 hours | Inhibition of ALK activity |
| mTOR Expression | GL216 | 0.5-2 µM | 24 hours | Reduction in mTOR protein levels |
| ERK1/2 Phosphorylation | GL261, U87MG | 0.5-2 µM | 24 hours | Decrease in p-ERK1/2 levels |
| JNK Phosphorylation | GL261, U87MG | 0.5-2 µM | 24 hours | Increase in p-JNK levels |
| Autophagy Induction | GL261 | 0.5-2.0 µM | 24 hours | Induction of autophagy |
| Apoptosis Induction | GL261 | 0.5-2 µM | 24-72 hours | Increased levels of cleaved PARP and cleaved caspase-3 |
Table 2: Pharmacokinetic Properties of this compound in Male C57BL6/J Mice
| Parameter | Value |
| Tmax (Time to maximum concentration) | 0.58 hours |
| T1/2 (Half-life) | 3.55 hours |
| F (Bioavailability) | 38.4% |
| Blood-Brain Barrier Penetration | Yes |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the targeted signaling pathway and the logical flow of experiments to assess the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cell viability and related signaling pathways.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the reduction in cell viability upon treatment with this compound by measuring the metabolic activity of the cells.
Materials:
-
Glioblastoma cell lines (e.g., GL261, U87MG)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the ALK signaling pathway following treatment with this compound.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-mTOR, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
These protocols provide a solid framework for researchers to investigate the effects of this compound on cell viability and to elucidate its mechanism of action. Proper controls and optimization for specific cell lines are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Alk-IN-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alk-IN-26 to induce apoptosis in cancer cells and the subsequent analysis using flow cytometry. This document includes an overview of the mechanism, detailed experimental protocols, and data presentation guidelines.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] Activated ALK promotes cell proliferation and survival by stimulating downstream signaling pathways such as the PI3K/Akt, JAK/STAT, and Ras/ERK pathways.[2][3] These pathways upregulate anti-apoptotic proteins and suppress pro-apoptotic factors, thereby inhibiting programmed cell death.[2]
This compound is a potent inhibitor of ALK tyrosine kinase.[4] By blocking the kinase activity of ALK, this compound effectively deactivates the downstream pro-survival signaling cascades. This inhibition restores the natural apoptotic processes within the cancer cells, leading to their programmed cell death.[4] Studies have shown that this compound can induce apoptosis, as evidenced by the increased levels of cleaved PARP and cleaved caspase-3.[4]
Flow cytometry is a powerful technique for quantifying apoptosis. The most common method involves dual staining with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[4][5] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][6] The loss of membrane integrity, a hallmark of late apoptosis and necrosis, allows the influx of viability dyes like PI, which intercalate with DNA.[5][6] This dual-staining strategy allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[6]
Data Presentation
The following table summarizes representative data from a study analyzing apoptosis induction by an ALK inhibitor (TAE684) in H3122 cells using Annexin V and Propidium Iodide staining followed by flow cytometry. This data illustrates a typical dose-dependent increase in apoptosis following ALK inhibition.
| Cell Line | Treatment | Concentration (nmol/L) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| H3122 | Untreated (Control) | 0 | 72 | ~5% |
| H3122 | TAE684 | 30 | 72 | ~25% |
| H3122 | TAE684 | 100 | 72 | ~60% |
| Data is representative and adapted from a study on ALK inhibitors.[2] Actual results with this compound may vary depending on the cell line and experimental conditions. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the ALK signaling pathway's role in apoptosis and the experimental workflow for its analysis.
Caption: ALK signaling pathway and its inhibition by this compound.
References
- 1. Pharmacological inhibitors of anaplastic lymphoma kinase (ALK) induce immunogenic cell death through on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunophenotypic shifts during minimal residual evaluation in a case of leukemic form of anaplastic large cell lymphoma ALK+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Alk-IN-26 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alk-IN-26 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase, a key target in various cancers, including glioblastoma.[1] These application notes provide detailed protocols for the live-cell imaging of cells treated with this compound, enabling real-time monitoring of its effects on cell viability, apoptosis, and signaling pathways. The following sections offer comprehensive methodologies, data presentation guidelines, and visualizations to facilitate the study of this compound's cellular mechanisms.
Mechanism of Action
This compound exerts its effects by inhibiting the tyrosine kinase activity of ALK with an IC50 of 7.0 μM.[1] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival. Notably, this compound has been shown to induce apoptosis, autophagy, and necrosis in cancer cells.[1] Its activity includes the reduction of phosphorylated ERK1/2 (p-ERK1/2) and the enhancement of phosphorylated JNK (p-JNK), while having minimal effects on p-AKT and p-STAT3 in certain glioblastoma cell lines.[1]
Data Presentation
Quantitative Analysis of this compound on Glioblastoma Cell Viability
The following table summarizes the dose-dependent effect of this compound on the viability of a human glioblastoma cell line (e.g., U87 MG) after 48 hours of treatment. Cell viability can be assessed using a standard MTT or PrestoBlue assay.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 55 | ± 6.1 |
| 7 | 50 | ± 5.5 |
| 10 | 30 | ± 4.3 |
| 20 | 15 | ± 3.9 |
Quantitative Analysis of Apoptosis Induction
This table illustrates the percentage of apoptotic cells in a glioblastoma cell line treated with this compound for 24 hours, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.
| This compound Concentration (µM) | Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| 0 (Vehicle Control) | 5 | 2 | 93 |
| 5 | 25 | 8 | 67 |
| 10 | 45 | 15 | 40 |
| 20 | 60 | 25 | 15 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Induced Apoptosis and Necrosis
This protocol details the use of time-lapse fluorescence microscopy to visualize and quantify apoptosis and necrosis in real-time.
Materials:
-
Human glioblastoma cell line (e.g., U87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other necrosis indicator (e.g., TO-PRO-3)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed glioblastoma cells onto glass-bottom imaging dishes at a density that allows for individual cell tracking (e.g., 5 x 10^4 cells/well for a 24-well plate). Allow cells to adhere and grow for 24 hours.
-
Reagent Preparation: Prepare a working solution of this compound in a complete culture medium at the desired final concentrations (e.g., 5, 10, 20 µM). Prepare a labeling solution containing Annexin V-FITC and PI in an appropriate binding buffer, according to the manufacturer's instructions.
-
Treatment and Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound containing medium to the cells. Include a vehicle control (DMSO) group.
-
Add the Annexin V-FITC/PI labeling solution to the wells.
-
-
Time-Lapse Microscopy:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Set up the microscope for multi-channel time-lapse imaging.
-
Brightfield/Phase Contrast: To monitor cell morphology.
-
FITC channel (Ex: 488 nm, Em: 525 nm): To detect apoptotic cells (Annexin V-FITC).
-
Red channel (Ex: 535 nm, Em: 617 nm for PI): To detect necrotic cells.
-
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of live, apoptotic, and necrotic cells at each time point.
-
Generate time courses of apoptosis and necrosis induction for each treatment condition.
-
Protocol 2: Fluorescent Labeling of this compound for Live-Cell Imaging
This protocol describes a general method for conjugating a fluorescent dye to a small molecule inhibitor like this compound for direct visualization.
Materials:
-
This compound
-
Fluorescent dye with a reactive group (e.g., NHS ester or maleimide-functionalized dye like Alexa Fluor 488 NHS Ester)
-
Anhydrous DMSO or DMF
-
Triethylamine (for NHS ester reactions)
-
Size-exclusion chromatography column (e.g., Sephadex LH-20)
-
TLC plates and appropriate solvent system for monitoring the reaction
Procedure:
-
Reaction Setup:
-
Dissolve this compound in anhydrous DMSO.
-
Dissolve the fluorescent dye NHS ester in anhydrous DMSO.
-
In a light-protected vial, combine the this compound solution with a slight molar excess of the fluorescent dye.
-
Add a small amount of triethylamine to catalyze the reaction.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for several hours to overnight, protected from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Purification:
-
Purify the fluorescently labeled this compound from unreacted dye and starting material using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the fluorescent conjugate using techniques such as mass spectrometry and NMR.
-
Determine the labeling efficiency by measuring the absorbance of the dye and the inhibitor.
-
-
Live-Cell Imaging with Labeled this compound:
-
Prepare a stock solution of the fluorescently labeled this compound in DMSO.
-
Treat cells with the labeled inhibitor at desired concentrations.
-
Image the intracellular localization of the labeled inhibitor using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Signaling Pathway of ALK Inhibition by this compound
Caption: Inhibition of ALK by this compound blocks pro-survival pathways and activates apoptotic signaling.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for real-time monitoring of this compound effects on cultured cells.
Logical Relationship of Cellular Events
Caption: Cellular consequences of this compound treatment leading to cell death.
References
Troubleshooting & Optimization
optimizing Alk-IN-26 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Alk-IN-26 in in vitro experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this anaplastic lymphoma kinase (ALK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK tyrosine kinase domain, it blocks the downstream signaling pathways that are crucial for cell proliferation and survival in ALK-driven cancers.[2] This inhibition can lead to apoptosis (programmed cell death), autophagy, and necrosis in susceptible cancer cells.[1]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: Based on published studies, a concentration range of 0.5 µM to 2.0 µM is typically effective for in vitro experiments in cell lines such as glioblastoma cells.[1] The optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.
Q3: What is the IC50 value of this compound?
A3: The reported IC50 value of this compound for ALK tyrosine kinase is 7.0 µM.[1] However, IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific cell line used.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed as an ALK inhibitor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. Some ALK inhibitors have been shown to affect other kinases such as ROS1 and MET. It is advisable to include appropriate controls in your experiments to assess potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of cell viability | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound instability: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Cell line resistance: The cell line may not be dependent on ALK signaling for survival. 4. Precipitation of the compound: The compound may have precipitated out of the culture medium. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage at -20°C or -80°C in single-use aliquots. 3. Confirm ALK expression and phosphorylation in your cell line using Western blot. Consider using a positive control cell line known to be sensitive to ALK inhibitors. 4. Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is low (e.g., <0.5%). You can also try pre-warming the media before adding the diluted compound. |
| High background in Western blot for p-ALK | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 3. Inadequate washing: Insufficient washing steps can lead to high background. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Increase the number and duration of wash steps with TBST. |
| Variable IC50 values between experiments | 1. Inconsistent cell seeding density: Variations in the initial number of cells can affect the IC50 value. 2. Differences in incubation time: The duration of compound exposure can influence the observed IC50. 3. Variability in reagent preparation: Inconsistent preparation of the compound dilutions or assay reagents. | 1. Ensure a consistent cell seeding density across all experiments. 2. Maintain a consistent incubation time for all experiments. 3. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Standardize the preparation of all assay reagents. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Cell Line(s) | Reference |
| ALK Tyrosine Kinase IC50 | 7.0 µM | N/A | [1] |
| Effective Concentration Range | 0.5 - 2.0 µM | GL216, U87MG, GL261 | [1] |
| Incubation Time | 24 - 72 hours | GL216, U87MG, GL261 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for ALK Phosphorylation
This protocol outlines the steps to detect the inhibition of ALK phosphorylation by this compound.
-
Cell Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ALK (p-ALK) overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ALK and a loading control like GAPDH or β-actin.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in vitro.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alk-IN-26 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Alk-IN-26 solubility in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 7.0 μM for ALK tyrosine kinase.[1] It functions by blocking the kinase activity of ALK, which in turn affects several downstream signaling pathways involved in cell growth, proliferation, and survival.[2][3][4][5] These pathways include the PI3K/AKT/mTOR, RAS/MAPK/ERK, and JAK/STAT pathways.[2][3][4][5] this compound has been shown to induce apoptosis, autophagy, and necrosis in cancer cells, such as glioblastoma.[1]
Q2: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q3: What is the typical final concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid cytotoxicity.[6] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.
Q4: Can I store this compound stock solution? If so, under what conditions?
Yes, this compound stock solutions in DMSO can be stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1] To prevent degradation from light, it is advisable to protect the stock solution from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide: Insolubility and Precipitation in Cell Culture Media
Problem: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.
This is a common issue encountered with hydrophobic compounds like many kinase inhibitors. The abrupt change from a high-concentration organic solvent (DMSO) to an aqueous environment (cell culture medium) can cause the compound to fall out of solution.
Answer: Here are several strategies to troubleshoot and prevent precipitation:
1. Optimize Stock Solution Concentration and Dilution Technique:
-
High Concentration Stock: Prepare a highly concentrated stock solution of this compound in 100% DMSO. This allows for a smaller volume of the stock solution to be added to the cell culture medium, thereby keeping the final DMSO concentration low.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, pre-warm the serum-free media or PBS to 37°C. Add the required volume of the this compound stock solution to a small volume of the pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of the cell culture.
-
Rapid Mixing: When adding the this compound stock or the intermediate dilution to the final culture medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
2. Modify the Cell Culture Medium:
-
Serum Content: The presence of serum can aid in the solubilization of hydrophobic compounds. If you are using serum-free media, consider adding a small percentage of Fetal Bovine Serum (FBS) if your experimental design allows. The proteins in the serum can help to keep the compound in solution.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound solution.
3. Sonication:
-
After diluting the this compound stock into the cell culture medium, you can try sonicating the solution in a water bath sonicator for a short period. This can help to break up any small precipitates and improve dissolution. Be cautious with the duration and power of sonication to avoid damaging media components.
4. Check for pH issues:
-
While less common for this specific issue, the pH of your final cell culture medium can influence the solubility of some compounds. Ensure your medium is properly buffered and at the correct physiological pH.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| This compound IC50 (ALK Tyrosine Kinase) | 7.0 μM | [1] |
| Recommended Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Final DMSO Concentration in Media | < 0.5% (cell line dependent) | [6] |
| Stock Solution Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A higher concentration is generally better to minimize the volume added to cell cultures.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials: Prepared this compound stock solution, pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental design).
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture.
-
In a sterile tube, add the calculated volume of the this compound stock solution to a small volume of the pre-warmed cell culture medium (e.g., 10-20 times the volume of the stock solution).
-
Gently vortex the intermediate dilution immediately.
-
Add the intermediate dilution to the final volume of the pre-warmed cell culture medium.
-
Mix the final solution thoroughly by gentle inversion or pipetting before adding it to your cells.
-
Visually inspect the medium for any signs of precipitation before use.
-
Visualizations
Caption: ALK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Alk-IN-26 Stability in DMSO at -20°C: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Alk-IN-26 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For short-term storage, this compound dissolved in DMSO can be stored at -20°C for up to one month, protected from light. For long-term storage, it is recommended to store the solution at -80°C for up to six months. It is crucial to use newly opened, anhydrous DMSO for dissolution as the presence of water can affect compound stability. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use vials.
Q2: How can I be sure of the stability of my this compound solution if it has been stored for a period of time?
A2: The most reliable way to assess the stability of your this compound solution is to perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the purity of the compound and detect any potential degradation products. A general protocol for such an analysis is provided in the Troubleshooting Guide below.
Q3: What are the potential signs of this compound degradation in my DMSO stock?
A3: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for a definitive assessment of compound stability.
Q4: Can I store this compound in a DMSO/water mixture?
A4: While some compounds are stored in DMSO/water mixtures, for this compound, it is recommended to use anhydrous DMSO to minimize the risk of hydrolysis. The presence of water can be a significant factor in the degradation of small molecules.
Troubleshooting Guide
Issue: I am concerned about the stability of my this compound stock solution stored at -20°C.
Solution: You can assess the stability of your this compound stock solution by following this general experimental protocol for a stability-indicating HPLC analysis.
Experimental Protocol: Stability Assessment of this compound in DMSO by RP-HPLC
1. Objective: To determine the purity of this compound in a DMSO stock solution and identify any potential degradation products after storage at -20°C.
2. Materials:
-
This compound DMSO stock solution (the sample to be tested)
-
This compound reference standard (a fresh, solid sample of known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. HPLC Method (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a fresh this compound solution (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Reference Standard: Prepare a fresh stock solution of the this compound reference standard in DMSO at the same concentration as your stored sample.
-
Stored Sample: Use the stored this compound DMSO solution directly.
-
Working Solutions: Dilute both the reference standard stock and the stored sample stock to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the initial mobile phase composition (95% A: 5% B).
5. Data Analysis:
-
Inject the prepared working solutions of the reference standard and the stored sample into the HPLC system.
-
Compare the chromatograms. The peak corresponding to this compound in the stored sample should have the same retention time as the peak in the reference standard chromatogram.
-
Calculate the purity of the stored sample by comparing the peak area of this compound to the total peak area of all detected peaks in the chromatogram.
-
The appearance of new peaks in the chromatogram of the stored sample indicates the presence of degradation products.
Data Presentation:
The results of a stability study can be summarized in a table as shown below. This allows for a clear comparison of the compound's purity over time.
| Time Point | Storage Condition | Purity (%) of this compound | Observations |
| T = 0 | -20°C in DMSO | 99.5 | Clear, colorless solution |
| T = 1 month | -20°C in DMSO | 99.2 | Clear, colorless solution |
| T = 3 months | -20°C in DMSO | 98.8 | Slight yellow tint observed |
| T = 6 months | -20°C in DMSO | 97.5 | Visible precipitate |
Note: This is an example table. Actual results may vary.
Signaling Pathway
This compound is an inhibitor of the ALK (Anaplastic Lymphoma Kinase) receptor tyrosine kinase. The activation of ALK leads to the stimulation of several downstream signaling pathways that are critical for cell proliferation and survival, including the mTOR and MAPK/ERK pathways. By inhibiting ALK, this compound effectively blocks these downstream signals.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
potential off-target effects of Alk-IN-26 in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Alk-IN-26 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported IC50 value of 7.0 μM for ALK tyrosine kinase.[1] It is utilized in research, particularly in studies related to glioblastoma.[1]
Q2: What are the known cellular effects of this compound?
This compound has been shown to induce apoptosis, autophagy, and necrosis in cancer cell lines.[1] It can inhibit the activity of ALK in GL216 cells and reduce the expression of mTOR protein.[1] Furthermore, it has been observed to decrease the protein level of p-ERK1/2 and enhance the p-JNK protein level in GL261 and U87MG cells.[1]
Q3: Has a comprehensive kinome scan been performed to identify the off-target effects of this compound?
Q4: How can I assess the potential off-target effects of this compound in my experiments?
To determine the off-target effects of this compound, it is recommended to perform a kinase selectivity profiling assay, such as a KINOMEscan™ service. This type of competitive binding assay can quantitatively measure the interactions of a compound against a large panel of kinases.
Q5: What are some common off-target kinases for other ALK inhibitors?
While specific data for this compound is limited, other ALK inhibitors have been shown to have off-target activity against kinases such as MET, ROS1, and others. The degree of selectivity varies significantly between different inhibitors. For example, some second-generation ALK inhibitors have demonstrated activity against a broader range of ALK resistance mutations.
Troubleshooting Guide for Kinase Assays with this compound
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent assay conditions (e.g., temperature, incubation time). | Ensure strict adherence to the experimental protocol. Use a calibrated incubator and timer. |
| Pipetting errors. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. | |
| Reagent degradation. | Prepare fresh reagents for each experiment. Store stock solutions at the recommended temperature and protect from light. | |
| No or weak inhibition observed | Incorrect concentration of this compound. | Verify the concentration of the stock solution. Perform a dose-response curve with a wider concentration range. |
| Inactive enzyme. | Use a new batch of kinase. Confirm enzyme activity with a known potent inhibitor as a positive control. | |
| Sub-optimal ATP concentration. | Determine the Km of ATP for your kinase and use an ATP concentration at or near the Km for competitive inhibitors. | |
| Apparent non-specific inhibition | Compound precipitation at high concentrations. | Visually inspect assay wells for precipitation. Determine the solubility of this compound in the assay buffer. |
| Interference with the assay signal. | Run a control experiment with this compound in the absence of the kinase to check for autofluorescence or quenching. | |
| Compound aggregation. | Include a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.05%) in the assay buffer. |
Quantitative Data on Kinase Inhibition
As comprehensive off-target data for this compound is not publicly available, the following table presents a template for how such data would be structured. For illustrative purposes, hypothetical data for potential off-targets is included. Researchers must perform their own kinase profiling to determine the actual off-target effects of this compound.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. ALK |
| ALK (Primary Target) | 7.0 | 1 |
| Kinase A | > 100 | > 14.3 |
| Kinase B | 25 | 3.6 |
| Kinase C | 50 | 7.1 |
| Kinase D | > 100 | > 14.3 |
Experimental Protocols
Protocol: In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
100 mM ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Dilute this compound to desired concentrations in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Prepare an ATP mixture containing both unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at the Km for the kinase.
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the assay wells.
-
Add 20 µL of the kinase/substrate master mix to each well to initiate the pre-incubation.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the ATP mixture to each well.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Perform a final wash with acetone and let the paper air dry.
-
-
Detection:
-
Cut out the individual spots and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
References
interpreting unexpected Alk-IN-26 western blot results
This guide provides troubleshooting for unexpected Western blot results when using Alk-IN-26, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following information is intended for researchers, scientists, and drug development professionals to help interpret experimental outcomes and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during Western blot analysis following treatment with this compound.
Q1: I treated my cells with this compound, but I see no decrease in phosphorylated ALK (p-ALK) levels.
A1: This is a common issue that can point to several factors in your experimental setup.
-
Inhibitor Activity: Ensure the inhibitor was properly stored and that the working solution is fresh. Degradation of the compound can lead to a loss of activity.
-
Cellular Uptake: The concentration or incubation time may be insufficient for effective cellular uptake and target engagement. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Target Expression: Confirm that your cell line expresses a form of ALK that is sensitive to the inhibitor. Some cell lines may have low endogenous ALK expression.[1] It is advisable to include a positive control cell line known to express activated ALK.[2]
-
Sample Integrity: Protein degradation can prevent the detection of changes in phosphorylation. Always use fresh samples, keep them on ice, and add protease and phosphatase inhibitors to your lysis buffer.[3][4]
Q2: The band for total ALK or a downstream protein is at an unexpected molecular weight.
A2: Deviations from the expected molecular weight can be informative. Several biological phenomena can cause this:
-
Post-Translational Modifications (PTMs): Proteins like ALK can be heavily glycosylated, which can cause them to migrate slower on a gel, appearing at a higher molecular weight than predicted.[5][6]
-
Protein Cleavage or Splice Variants: The presence of bands at a lower molecular weight than expected may indicate that the protein has been cleaved by proteases or that alternative splice variants exist in your cell model.[4][7]
-
Protein Multimerization: If you observe bands at 2x or 3x the expected molecular weight, it could be due to the formation of dimers or multimers, which can occur if the sample was not sufficiently reduced during preparation.[7]
Q3: My Western blot has very high background, making the bands difficult to interpret.
A3: High background can obscure results and is typically caused by issues in the immunoblotting process.[5]
-
Blocking: Insufficient blocking is a primary cause. Ensure you are blocking the membrane for at least 1 hour at room temperature or overnight at 4°C. You might also consider changing your blocking agent (e.g., from nonfat dry milk to Bovine Serum Albumin, BSA) as some antibodies work better with a specific blocker.[2][3]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding.[4] It is crucial to titrate your antibodies to find the optimal concentration.[1]
-
Washing Steps: Increase the duration or number of washes to remove unbound antibodies effectively. Adding a detergent like Tween 20 to your wash buffer can also help.[8]
Q4: I am seeing multiple non-specific bands in addition to my target band.
A4: The appearance of multiple bands can be due to several factors.[1]
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[4][7] Using an affinity-purified antibody can help reduce this issue.[7]
-
Sample Degradation: As mentioned, protein degradation can lead to multiple lower-molecular-weight bands. Using fresh lysates and protease inhibitors is critical.[7]
-
Overexposure: If the signal is too strong, faint non-specific bands can become visible. Try reducing the exposure time or the amount of protein loaded onto the gel.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades critical for cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[9][10][11] this compound is designed to inhibit the kinase activity of ALK, thereby blocking these downstream signals.
Caption: The ALK signaling pathway and the inhibitory action of this compound.
Experimental Protocols & Data
General Western Blot Workflow
A standardized workflow is essential for obtaining reproducible results.
Caption: A standard experimental workflow for Western blot analysis.
Detailed Methodology
-
Cell Culture and Treatment: Plate cells at an appropriate density. Once they reach 70-80% confluency, treat them with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 70°C for 10 minutes.[8] Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[2]
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK, anti-total ALK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Signal | Low target protein concentration[2] | Increase protein load; use a positive control lysate.[2] |
| Inactive primary antibody | Check antibody datasheet for recommended conditions; use a fresh antibody aliquot. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining; optimize transfer time/voltage.[2] | |
| High Background | Insufficient blocking[3] | Increase blocking time; try a different blocking agent (milk vs. BSA).[2] |
| Antibody concentration too high | Titrate primary and secondary antibodies to optimal dilutions. | |
| Inadequate washing | Increase number and duration of washes; ensure adequate wash buffer volume. | |
| Unexpected Bands | Protein degradation | Use fresh samples and add protease/phosphatase inhibitors to lysis buffer.[7] |
| Post-translational modifications[6] | Check literature for known modifications like glycosylation; treat with enzymes if necessary.[7] | |
| Antibody cross-reactivity[4] | Use an affinity-purified antibody; try a different antibody targeting another epitope.[7] |
Troubleshooting Decision Tree
Use this logical diagram to systematically diagnose unexpected Western blot results.
Caption: A decision tree to guide troubleshooting of Western blot experiments.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. LabXchange [labxchange.org]
- 5. bosterbio.com [bosterbio.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimizing the Use of ALK Inhibitors in Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize potential toxicity associated with Anaplastic Lymphoma Kinase (ALK) inhibitors in cell culture experiments. While specific data for a compound designated "Alk-IN-26" is not publicly available, the principles and protocols outlined here are broadly applicable to small molecule ALK inhibitors.
Troubleshooting Guide
This section addresses common problems encountered when working with ALK inhibitors in vitro.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at expected therapeutic concentrations. | 1. Incorrect inhibitor concentration: Calculation or dilution errors. 2. High sensitivity of the cell line: Some cell lines are inherently more sensitive to the inhibitor. 3. Off-target effects: The inhibitor may be affecting other essential cellular pathways.[1] 4. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Verify calculations and perform serial dilutions. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Test the inhibitor on a control cell line that does not express the ALK target. [1] 4. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Inhibitor instability: The compound may be degrading in solution. 2. Variability in cell culture conditions: Changes in cell passage number, confluency, or media components. 3. Inconsistent inhibitor preparation: Fresh dilutions are not made for each experiment. | 1. Prepare fresh stock solutions and working dilutions for each experiment. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. 2. Standardize cell culture protocols. Use cells within a consistent passage number range and seed at a consistent density. 3. Follow a strict protocol for preparing the inhibitor. |
| Loss of inhibitor efficacy over time. | 1. Development of resistance: Cells can develop resistance to ALK inhibitors through on-target mutations or activation of bypass signaling pathways.[2][3][4] 2. Inhibitor degradation: The compound may not be stable for the duration of the experiment. | 1. Use the lowest effective concentration for the shortest possible time. 2. Consider combination therapies to prevent the emergence of resistance. [5] 3. Refresh the media with a fresh inhibitor at regular intervals for long-term experiments. |
| Unexpected phenotypic changes in cells. | 1. Off-target effects: The inhibitor may be interacting with other kinases or cellular proteins.[1] 2. Cellular stress response: The inhibitor may be inducing a stress response unrelated to its primary mechanism of action. | 1. Perform a literature search for known off-target effects of the inhibitor class. 2. Use a structurally unrelated inhibitor targeting the same pathway to confirm that the observed phenotype is due to ALK inhibition. 3. Analyze cellular stress markers. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ALK inhibitors?
A1: ALK inhibitors are a class of targeted therapies that function by blocking the activity of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[2] In certain cancers, a genetic rearrangement can lead to the creation of a fusion protein (e.g., EML4-ALK) that is constitutively active, meaning it is always "on".[6] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT, RAS/RAF/MEK, and JAK/STAT.[2][7][8] ALK inhibitors bind to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades, ultimately leading to the death of cancer cells.[2][6]
Q2: How can I determine the optimal concentration of an ALK inhibitor for my cell culture experiments?
A2: The optimal concentration should be determined empirically for each cell line. A dose-response experiment is the best approach. This involves treating your cells with a range of inhibitor concentrations and then measuring cell viability or a relevant downstream signaling marker. The goal is to find the lowest concentration that achieves the desired biological effect (e.g., inhibition of ALK phosphorylation) with minimal toxicity.
Q3: What are "on-target" and "off-target" toxicity, and how can I distinguish between them?
A3:
-
On-target toxicity occurs when the inhibitor's effect on its intended target (ALK) in normal tissues causes adverse effects.
-
Off-target toxicity results from the inhibitor binding to and affecting other proteins besides ALK.[1] This is a common issue with small molecule inhibitors.[1]
To differentiate between the two in a cell culture setting, you can use a control cell line that does not express the ALK target. If the inhibitor is still toxic to the control cell line, the toxicity is likely due to off-target effects.
Q4: What are the best practices for preparing and storing small molecule ALK inhibitors?
A4:
-
Solubility: Consult the manufacturer's data sheet for information on the appropriate solvent (usually DMSO).
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in the recommended solvent.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment.
Q5: How can I minimize the risk of cells developing resistance to an ALK inhibitor in my experiments?
A5: Acquired resistance is a common challenge with targeted therapies.[2] In cell culture, you can minimize this by:
-
Using the lowest effective concentration of the inhibitor.
-
Limiting the duration of exposure.
-
For long-term studies, consider intermittent dosing schedules if appropriate for your experimental design.
-
If resistance does develop, it may be due to secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[3][4]
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for an ALK inhibitor. Researchers should generate this data for their specific cell lines and experimental conditions.
| Parameter | Description | Example Value |
| IC50 (50% Inhibitory Concentration) | The concentration of the inhibitor required to inhibit a specific biological process (e.g., ALK phosphorylation) by 50%. | 50 nM |
| GI50 (50% Growth Inhibition) | The concentration of the inhibitor that causes a 50% reduction in cell growth. | 100 nM |
| CC50 (50% Cytotoxic Concentration) | The concentration of the inhibitor that kills 50% of the cells. | 500 nM |
| Therapeutic Index (in vitro) | A ratio that compares the concentration at which the inhibitor is toxic to the concentration at which it has the desired therapeutic effect (e.g., CC50 / IC50). A higher therapeutic index is desirable. | 10 |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine IC50 and CC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of the ALK inhibitor in cell culture medium. It is recommended to use a 10-point dilution series with a 2-fold or 3-fold dilution factor. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 and CC50 values.
Protocol 2: Western Blotting to Assess Inhibition of ALK Phosphorylation
-
Cell Treatment: Treat cells with the ALK inhibitor at various concentrations for a specified time. Include a positive control (e.g., a known ALK-positive cell line) and a negative control (untreated cells).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with primary antibodies against phosphorylated ALK (p-ALK) and total ALK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of inhibition of ALK phosphorylation at different inhibitor concentrations.
Visualizations
Caption: General ALK signaling pathway and mechanism of ALK inhibitors.
Caption: Workflow for optimizing ALK inhibitor concentration in cell culture.
Caption: Troubleshooting workflow for unexpected cytotoxicity of an ALK inhibitor.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
dealing with Alk-IN-26 precipitation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Alk-IN-26 in aqueous solutions. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my aqueous buffer or cell culture medium?
A1: Precipitation is a common issue with many small molecule inhibitors, which are often hydrophobic (lipophilic). This compound is likely poorly soluble in water-based solutions. While it may dissolve readily in a solvent like dimethyl sulfoxide (DMSO), adding this stock solution to an aqueous environment dilutes the DMSO significantly.[1] This change in the solvent environment lowers the compound's solubility, causing it to "crash out" or precipitate.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, a polar aprotic solvent like DMSO is recommended.[2][3] It is a good solvent for many small molecules, whether they are hydrophilic or hydrophobic.[2] For a similar ALK inhibitor, Alectinib, solubility in DMSO is very high (4500.0 µg/mL), suggesting DMSO is an effective solvent for this class of compounds.[4]
Q3: How can I prevent my this compound from precipitating when preparing my working solution?
A3: Several strategies can help. First, prepare a high-concentration stock solution in 100% DMSO. When preparing your final working solution, add the stock drop-wise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing. Additionally, warming the aqueous solution to 37°C may help increase solubility.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The cytotoxicity of DMSO varies depending on the cell line and incubation time.[5] Generally, most cell types can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects. Toxicity is more commonly observed at concentrations of 1% and higher.[5] It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible and consistent across all experiments, including vehicle controls.
Q5: My solution turned cloudy after adding this compound. Can I still use it?
A5: A cloudy solution indicates that the compound has precipitated. The effective concentration of the dissolved inhibitor will be much lower than your calculated concentration, leading to unreliable and non-reproducible experimental results. It is strongly recommended to discard the cloudy solution and remake it using an improved solubilization protocol. Filtering the solution will simply remove the precipitated compound, thus lowering the effective concentration.[1]
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation, follow this step-by-step guide to troubleshoot the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition to aqueous solution. | Low aqueous solubility; solvent shock from rapid dilution of DMSO stock. | 1. Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous buffer. 2. Add the DMSO stock drop-wise into the aqueous solution while vortexing or stirring vigorously. 3. Consider pre-warming the aqueous buffer to 37°C before adding the inhibitor.[3] |
| Solution becomes cloudy over time or after temperature change (e.g., moving from 37°C to room temp). | The compound is at or near its saturation limit, and solubility is temperature-dependent. | 1. Lower the final working concentration of this compound. 2. Prepare fresh working solutions immediately before each experiment. 3. Ensure all materials are kept at a consistent temperature (e.g., 37°C) throughout the experiment to prevent precipitation.[5] |
| Precipitation occurs in specific cell culture media but not in simple buffers (e.g., PBS). | Components in the media (e.g., proteins, salts, high pH) are reducing the solubility of the compound. | 1. Test the solubility in a simplified buffer first to establish a baseline. 2. For cell culture, consider using serum-free media for the initial incubation with the inhibitor, as proteins in fetal bovine serum (FBS) can sometimes interact with small molecules. 3. Check the pH of your final solution. The solubility of similar ALK inhibitors is pH-dependent, often increasing in more acidic conditions.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the standard procedure for creating a concentrated stock of this compound in DMSO.
-
Weighing the Compound: Centrifuge the vial of this compound powder at 1,000 xg for 3 minutes to pellet the compound.[2] Accurately weigh the desired amount of powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the storage concentration is below the compound's maximum solubility in DMSO to maintain homogeneity.[2]
-
Dissolution: Vortex the solution vigorously. If needed, briefly sonicate the vial in an ultrasonic bath or warm it to 37°C to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store at -20°C or -80°C as recommended by the supplier. Stock solutions in DMSO are typically stable for up to 6 months at -80°C.[3]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol is designed to minimize precipitation when diluting the DMSO stock into your final aqueous solution (e.g., cell culture medium).
-
Prepare Aqueous Solution: Warm your cell culture medium or buffer to 37°C in a water bath.[6]
-
Calculate Dilution: Determine the volume of your DMSO stock needed for the final desired concentration. Aim to keep the final DMSO concentration below 0.5%.
-
Vortex and Add: While vigorously vortexing the tube containing the pre-warmed aqueous solution, slowly add the calculated volume of the DMSO stock solution drop-by-drop. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.
-
Final Mix: Continue to vortex for an additional 10-15 seconds after adding the stock.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiment.
Quantitative Data Summary
Table 1: Solubility of Alectinib (ALK Inhibitor) in Various Solvents [4]
| Solvent | Solubility (µg/mL) | Notes |
| Water | 10.3 ± 1.2 | Practically insoluble. |
| DMSO | 4500.0 ± 6.1 | Very high solubility. Recommended for stock solutions. |
| Methanol | 1990.8 ± 7.2 | High solubility. |
| Ethanol | 210.3 ± 4.5 | Moderate solubility. |
| PEG400 | 260.5 ± 6.0 | Can be used as a co-solvent in some formulations. |
Table 2: pH-Dependent Aqueous Solubility of Alectinib [4]
| pH | Buffer | Solubility (µg/mL) | Notes |
| 1.2 | Chloride | Degradation Observed | Instability at very low pH. |
| 3.5 | Citrate | ~50.0 | Highest aqueous solubility observed. |
| 5.0 | Citrate | ~25.8 | Solubility decreases as pH increases. |
| >6.2 | Citrate/Phosphate | Significantly Decreased | Low solubility in neutral and alkaline conditions. |
Disclaimer: The quantitative data presented above is for Alectinib and should be used as a guideline only. The optimal conditions for this compound must be determined empirically.
Visualizations
Signaling Pathway
Caption: Inhibition of ALK by this compound blocks downstream survival pathways.
Experimental Workflow
Caption: Step-by-step workflow for troubleshooting this compound precipitation.
Solubility Factors
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
inconsistent results with Alk-IN-26 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alk-IN-26. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 value of 7.0 μM for the ALK tyrosine kinase. Its primary mechanism is to block the catalytic activity of ALK, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. In cellular models, particularly glioblastoma, this compound has been shown to induce apoptosis (programmed cell death), autophagy (a cellular degradation process), and necrosis (cell injury leading to premature death).[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C or -80°C, protected from light.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data for this compound in various solvents is not consistently published, a general guideline for many kinase inhibitors is to use dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions. For aqueous buffers, it is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The solubility of related compounds is highest in DMSO, followed by methanol.[2] It is recommended to perform a small-scale solubility test in your specific experimental buffer system.
Q4: What is the recommended working concentration and treatment duration for cell-based assays?
The optimal concentration and duration will vary depending on the cell line and the specific assay. However, published data suggests a working concentration range of 0.5 µM to 2.0 µM for treatment durations of 24 to 72 hours in glioblastoma cell lines such as GL216, GL261, and U87MG.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design and biological variability. This guide addresses common issues in a question-and-answer format.
Q1: I am seeing significant variability in cell death or inhibition between experiments. What should I check first?
This is a common issue and often relates to the preparation and handling of the inhibitor.
-
Check Your Stock Solution:
-
Age and Storage: Has the stock solution been stored correctly and for how long? Degradation can occur with improper storage or repeated freeze-thaw cycles. Prepare fresh stock solutions if in doubt.
-
Solubility: Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate dosing. Briefly vortex and visually inspect for any particulate matter before each use.
-
-
Final Concentration in Media:
-
Precipitation: When diluting the DMSO stock into aqueous cell culture media, the compound may precipitate if its solubility limit is exceeded. This is a common cause of inconsistent results. Try to keep the final DMSO concentration as low as possible and visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Adsorption to Plastics: Small molecules can adsorb to plastic surfaces. Pre-incubating pipette tips and tubes with a blocking agent like BSA or using low-retention plastics can sometimes mitigate this.
-
Q2: My Western blot results for downstream signaling proteins (e.g., p-ALK, p-ERK) are not consistent.
Inconsistent signaling results can be due to both technical and biological factors.
-
Experimental Timing:
-
Cell Confluency: Ensure you are treating cells at a consistent confluency. Cell density can affect signaling pathways and drug response.
-
Treatment Duration: The phosphorylation status of signaling proteins can change rapidly. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to identify the optimal time point to observe the desired effect on your pathway of interest. This compound has been shown to decrease p-ERK1/2 levels at 24 hours.[1]
-
-
Western Blot Protocol:
-
Phosphatase Inhibitors: The loss of phosphorylation is a major issue. Always include a cocktail of phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your target proteins.
-
Blocking Buffer: For phospho-antibodies, blocking with Bovine Serum Albumin (BSA) instead of milk is often recommended, as milk contains phosphoproteins that can increase background noise.
-
Q3: The inhibitor seems to have different effects on different cell lines, or even on the same cell line from different passages.
This variability is often rooted in the biology of the cells themselves.
-
ALK Expression and Mutations:
-
ALK Status: Confirm the ALK expression status of your cell lines. This compound is an ALK inhibitor, and its effects will be most pronounced in cells where the ALK pathway is a key driver of proliferation.
-
Resistance Mutations: Acquired resistance to ALK inhibitors is a known phenomenon, often through secondary mutations in the ALK kinase domain (e.g., G1202R, L1196M).[3][4] If you are using a cell line that has been cultured for many passages, or one that has been previously exposed to other ALK inhibitors, it may have developed resistance. Consider using early passage cells and regularly performing cell line authentication.
-
-
Off-Target Effects:
-
Unexpected Phenotypes: If you observe effects that are not consistent with ALK inhibition, consider the possibility of off-target effects. All kinase inhibitors have a degree of polypharmacology. While a specific kinome scan for this compound is not publicly available, other ALK inhibitors are known to inhibit other kinases.[5] These off-target activities could contribute to the observed phenotype, especially at higher concentrations.
-
Control Experiments: Include a control cell line with low or no ALK expression to distinguish between on-target ALK inhibition and potential off-target effects.
-
Q4: My cell viability assay (e.g., MTT, MTS) results are fluctuating.
Cell viability assays are sensitive to several parameters.
-
Assay-Specific Issues:
-
MTT/MTS Metabolism: The readout of these assays depends on the metabolic activity of the cells. If this compound affects cellular metabolism through mechanisms other than just cell death, the results may not perfectly correlate with cell number. Consider using an orthogonal assay that measures a different parameter, such as cell membrane integrity (e.g., LDH release assay) or ATP content (e.g., CellTiter-Glo).
-
Incubation Times: Optimize the incubation time with the viability reagent. Insufficient or excessive incubation can lead to variable results.
-
-
Seeding Density: Ensure that cells are seeded evenly and that the cell density is within the linear range of the assay for the entire duration of the experiment.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| Target | Anaplastic Lymphoma Kinase (ALK) |
| IC50 | 7.0 μM (for ALK tyrosine kinase) |
| Molecular Formula | C₂₀H₂₁N₅O |
| Molecular Weight | 359.42 g/mol |
| CAS Number | 1639541-47-5 |
Table 2: Recommended Parameters for In Vitro Experiments
| Parameter | Recommendation | Source |
| Cell Lines | Glioblastoma (e.g., GL216, U87MG, GL261) | [1] |
| Working Concentration | 0.5 - 2.0 µM | [1] |
| Treatment Duration | 24 - 72 hours | [1] |
| Stock Solution Solvent | DMSO | [2] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month), protect from light | General Guideline |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ALK (p-ALK)
This protocol is adapted from standard procedures for detecting phosphorylated proteins.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., U87MG) in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Treat cells with this compound (e.g., 0, 0.5, 1.0, 2.0 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ALK (and total ALK on a separate blot or after stripping) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: MTT Cell Viability Assay
This protocol outlines a standard method for assessing cell viability.[1][6][7][8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old media and add 100 µL of the media containing the different concentrations of this compound (e.g., 0 to 10 µM). Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15-20 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnosis and Treatment of ALK Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Improving Reproducibility of Alk-IN-26 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the ALK inhibitor, Alk-IN-26.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 value of 7.0 μM for ALK tyrosine kinase.[1] Its primary mechanism of action is to block the kinase activity of ALK, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1] In addition to inhibiting ALK, this compound has been shown to induce apoptosis (programmed cell death) and autophagy (a cellular recycling process).[1]
2. What are the key downstream signaling pathways affected by this compound?
This compound has been observed to significantly decrease the protein levels of phosphorylated ERK1/2 (p-ERK1/2) and enhance the levels of phosphorylated JNK (p-JNK) in glioblastoma cell lines.[1] However, it appears to have minimal effect on the phosphorylation of AKT and STAT3.[1]
3. What are the known pharmacokinetic properties of this compound?
Animal studies in male C57BL6/J mice have indicated that this compound possesses good pharmacokinetic properties and can penetrate the blood-brain barrier.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Solubility of this compound
Question: I am observing precipitation or inconsistent results with my this compound solutions. How can I improve its solubility and stability?
Answer:
Proper dissolution and storage of this compound are critical for reproducible results. Like many small molecule kinase inhibitors, this compound has low aqueous solubility.[2][3]
Recommendations:
-
Solvent Selection: For stock solutions, use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO).[4][5][6] Most organic small molecules are soluble and can be stored in DMSO.[5]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This minimizes the volume of DMSO added to your aqueous experimental medium, reducing potential solvent-induced artifacts.[4]
-
Working Dilutions: When preparing working dilutions in aqueous buffers (e.g., PBS or cell culture media), it is best to first make intermediate serial dilutions of the DMSO stock in DMSO before adding the final diluted sample to the aqueous medium.[5] This helps to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Aqueous Solution Stability: Aqueous solutions of many small molecules are not stable for long periods. It is recommended to prepare fresh aqueous working solutions from your DMSO stock for each experiment.[4]
Summary of this compound Properties:
| Property | Value/Information | Source |
| Target | Anaplastic Lymphoma Kinase (ALK) | [1] |
| IC50 | 7.0 μM for ALK tyrosine kinase | [1] |
| Solubility | Low aqueous solubility; soluble in DMSO | [1][2][3][4][5][6] |
| Storage | Stock solutions in DMSO at -20°C or -80°C | [4][7] |
| Mechanism of Action | Induces apoptosis and autophagy | [1] |
| Downstream Effects | ↓ p-ERK1/2, ↑ p-JNK | [1] |
| In Vivo Properties | Good pharmacokinetic properties, BBB permeability | [1] |
Issue 2: Difficulty in Detecting ALK Phosphorylation by Western Blot
Question: I am having trouble consistently detecting a decrease in phosphorylated ALK (p-ALK) after treating cells with this compound. What could be the issue?
Answer:
Western blotting for phosphorylated proteins requires careful sample preparation and optimization of the blotting procedure.
Recommendations:
-
Positive Control: Use a known positive control for ALK phosphorylation to ensure your antibody and detection system are working correctly.
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate) to prevent dephosphorylation of your target protein.
-
Protease Inhibitors: Always include a protease inhibitor cocktail to prevent protein degradation.
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
-
Blocking Step: Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins that can increase background noise. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Antibody Dilution: Optimize the concentration of your primary anti-p-ALK antibody. Insufficient antibody can lead to weak or no signal, while excessive antibody can cause high background.
-
Total ALK Control: Always probe for total ALK in parallel to confirm that the observed decrease in p-ALK is not due to a general decrease in ALK protein levels.
-
Loading Amount: You may need to load a higher amount of total protein (e.g., 30-50 µg) to detect low-abundance phosphoproteins.
Issue 3: Inconsistent Results in Cell Viability Assays
Question: My cell viability assay results with this compound are not reproducible. What are the common pitfalls?
Answer:
Cell viability assays can be influenced by several factors, leading to variability in results.
Recommendations:
-
Assay Choice: Be aware of the limitations of the assay you are using.
-
Metabolic Assays (e.g., MTT, XTT, MTS): These assays measure metabolic activity, which may not always directly correlate with cell number.[8][9] Changes in cellular metabolism induced by the compound could affect the readout without altering cell viability.[9]
-
ATP-based Assays: Similar to metabolic assays, cellular ATP levels can fluctuate independently of cell number.[8]
-
Dye Exclusion Assays (e.g., Trypan Blue): These provide a direct count of viable and non-viable cells but can be subjective and have lower throughput.
-
-
Seeding Density: Ensure a consistent and optimal cell seeding density. Too few cells can lead to poor growth and high variability, while too many cells can result in overcrowding and nutrient depletion.
-
Incubation Time: Optimize the incubation time with this compound. The effect of the inhibitor may be time-dependent.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery may experience different temperature and humidity conditions, leading to variations in cell growth. It is good practice to not use the outer wells for experimental samples.
-
Compound Precipitation: As mentioned in the solubility section, ensure that this compound does not precipitate in the cell culture medium during the experiment. Visually inspect the wells under a microscope for any signs of precipitation.
Experimental Protocols
Detailed Methodology: Western Blot for p-ALK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and phosphatase inhibitors (e.g., 1 mM NaF, 1 mM Na3VO4).
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ALK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin).
-
Detailed Methodology: Cell Viability (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. brimr.org [brimr.org]
- 3. iris.hi.is [iris.hi.is]
- 4. selleckchem.com [selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Alk-IN-26 dose-response curve troubleshooting
Welcome to the technical support center for Alk-IN-26. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Troubleshooting this compound Dose-Response Curves
This section addresses common issues encountered when generating a dose-response curve for this compound.
Question: My this compound dose-response curve does not show any inhibition. What could be the problem?
Answer:
There are several potential reasons for a lack of inhibition in your assay. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and that the solvent is compatible with your assay system.
-
Assay Components:
-
Enzyme Activity: Confirm that the ALK enzyme is active. Include a positive control (e.g., a known ALK inhibitor) and a negative control (vehicle only) in your experiment.
-
ATP Concentration: If you are using a competitive inhibitor like this compound, the concentration of ATP in your kinase assay is critical. A high ATP concentration can outcompete the inhibitor, leading to a rightward shift in the IC50 or a complete loss of observed inhibition. Consider performing an ATP titration to determine the optimal concentration for your assay.
-
-
Cell-Based Assays:
-
Cell Line Sensitivity: Ensure the cell line you are using is sensitive to ALK inhibition. The reported effects of this compound have been observed in glioblastoma cell lines such as GL216, GL261, and U87MG.[1]
-
Incubation Time: The duration of compound exposure may be insufficient to elicit a response. This compound has been shown to induce effects after 24-72 hours of incubation.[1]
-
Question: The IC50 value I obtained for this compound is significantly different from the published value of 7.0 μM. Why might this be?
Answer:
Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions. The reported IC50 of 7.0 μM was determined for ALK tyrosine kinase.[1]
| Parameter | Potential Impact on IC50 | Recommendation |
| ATP Concentration | Higher ATP will increase the apparent IC50. | Determine the Km of ATP for your ALK enzyme and use a concentration at or below the Km. |
| Enzyme Concentration | Higher enzyme concentrations can lead to stoichiometric inhibition, resulting in a steeper dose-response curve and an IC50 that reflects the enzyme concentration rather than the inhibitor's true potency.[2] | Use the lowest concentration of enzyme that provides a robust signal window. |
| Substrate Concentration | The choice and concentration of substrate can influence the observed IC50. | Keep the substrate concentration consistent across experiments. |
| Incubation Time | For cell-based assays, the IC50 can change with incubation time as the compound reaches equilibrium and downstream effects manifest. | Optimize the incubation time for your specific cell line and endpoint. |
| Assay Technology | Different assay formats (e.g., biochemical vs. cellular, fluorescence vs. luminescence) can yield different IC50 values. | Be consistent with your chosen assay platform. |
Question: My dose-response curve for this compound is very steep. Is this normal?
Answer:
A steep dose-response curve, where a small change in inhibitor concentration leads to a large change in response, can sometimes indicate an issue. One common cause is stoichiometric inhibition, which can occur if the concentration of the enzyme is high relative to the inhibitor's dissociation constant (Kd).[2] In this scenario, the IC50 becomes more dependent on the enzyme concentration.[2] Consider reducing the enzyme concentration in your assay.
Question: I am not observing the expected downstream signaling changes (e.g., decreased p-ERK1/2) with this compound treatment. What should I check?
Answer:
This compound has been reported to significantly decrease p-ERK1/2 protein levels while having little effect on p-AKT and p-STAT3.[1] If you are not observing these specific effects, consider the following:
-
Time Course: The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing changes in phosphorylation of downstream targets.
-
Cell Line Specificity: The activation of downstream pathways can be cell-line dependent. The reported effects on p-ERK1/2 were in GL261 and U87MG cells.[1] Your cell line may have different signaling dependencies.
-
Antibody Quality: Ensure that the antibodies you are using for western blotting are specific and validated for the target proteins.
Experimental Protocols
In Vitro ALK Kinase Assay (Generic Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound. Specific components and concentrations may need to be optimized.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
ALK Enzyme: Dilute recombinant human ALK to the desired concentration in kinase buffer.
-
Substrate: Prepare a stock solution of a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP: Prepare a stock solution of ATP in water.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of each this compound dilution to the appropriate wells.
-
Add 5 µL of the ALK enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP in kinase buffer.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., by adding a detection reagent for an ADP-Glo™ or LanthaScreen® assay).[1][3][4]
-
-
Data Analysis:
-
Plot the assay signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of an ALK-dependent cell line.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cell plate and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: ALK signaling pathway and the site of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
managing batch-to-batch variability of Alk-IN-26
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Alk-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported IC50 value of 7.0 μM for ALK tyrosine kinase.[1] It functions by competing with ATP for the binding site on the kinase domain, thereby inhibiting its downstream signaling. Aberrant ALK activity is a known driver in several cancers, and this compound serves as a tool for studying the effects of ALK inhibition in preclinical research, particularly in glioblastoma.[1]
Q2: My experimental results with a new batch of this compound are different from my previous experiments. Could this be due to batch-to-batch variability?
While reputable suppliers strive for high consistency, batch-to-batch variability in small molecules can occur due to differences in synthesis, purification, or handling. If you observe unexpected results, it is prudent to consider batch-to-batch variability as a potential cause. This guide provides protocols to help you verify the identity, purity, and activity of your this compound sample.
Q3: How should I properly store and handle this compound to ensure its stability?
For long-term stability, it is recommended to store the solid form of this compound at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q4: What are the key downstream signaling pathways affected by ALK activation that I should monitor in my experiments?
Constitutive activation of ALK, often through fusion proteins, activates several key downstream signaling pathways that promote cell proliferation, survival, and growth. The primary pathways to monitor upon ALK inhibition with this compound are:
-
RAS/MAPK (ERK) Pathway: Involved in cell proliferation.[2][3]
-
PI3K/AKT Pathway: A major cell survival pathway that inhibits apoptosis.[3][4]
-
JAK/STAT Pathway: Plays a crucial role in cytokine signaling and cell proliferation.[3][4]
-
PLCγ Pathway: Involved in cell signaling through the generation of second messengers.[2][3]
Monitoring the phosphorylation status of key proteins in these pathways (e.g., p-ALK, p-ERK, p-AKT, p-STAT3) is a common method to assess the on-target activity of this compound.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot issues you may encounter during your experiments with this compound, with a focus on addressing potential batch-to-batch variability.
Issue 1: Reduced or no observable effect of this compound in a cell-based assay.
Possible Cause 1: Compound Degradation
-
Question: How was the this compound stored and handled?
-
Troubleshooting Steps:
-
Confirm that the solid compound and reconstituted stock solutions have been stored at the recommended temperatures and protected from light.[1]
-
Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]
-
If improper storage is suspected, consider purchasing a new batch and handling it according to the recommended guidelines.
-
Possible Cause 2: Incorrect Compound Concentration
-
Question: How was the stock solution prepared and diluted?
-
Troubleshooting Steps:
-
Double-check all calculations for preparing the stock solution and subsequent dilutions.
-
Ensure that the solvent used for reconstitution is appropriate and that the compound is fully dissolved.
-
Consider performing a quality control check on the compound's identity and purity (see protocols below).
-
Possible Cause 3: Low Purity or Incorrect Identity of the Compound
-
Question: Have you verified the purity and identity of the current batch of this compound?
-
Troubleshooting Steps:
-
Assess Purity: Perform High-Performance Liquid Chromatography (HPLC) analysis to determine the purity of the compound. A significant decrease in the area of the main peak compared to previous batches or the presence of additional peaks could indicate degradation or impurities.
-
Confirm Identity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound.[5][6] The observed mass should correspond to the expected molecular weight of this compound.
-
Issue 2: Inconsistent IC50 values between different batches of this compound.
Possible Cause 1: Variation in Compound Activity
-
Question: Has the biological activity of the new batch been directly compared to a previous, validated batch?
-
Troubleshooting Steps:
-
If you have a small amount of a previously well-performing batch, run a side-by-side comparison with the new batch in a quantitative assay.
-
In Vitro Kinase Assay: Perform an in vitro kinase assay using recombinant ALK protein to directly measure and compare the inhibitory activity of the different batches. This will help determine if there is a true difference in the compound's potency.
-
Cell-Based Activity Assay: Conduct a cell-based assay using a sensitive cell line that expresses active ALK. Measure the inhibition of ALK phosphorylation or a downstream marker (e.g., p-STAT3) to determine the cellular IC50 for each batch.
-
Possible Cause 2: Experimental Variability
-
Question: Are all other experimental parameters consistent?
-
Troubleshooting Steps:
-
Review your experimental protocol for any recent changes.
-
Ensure consistency in cell line passage number, cell density, media, and incubation times.
-
Calibrate all equipment, such as pipettes, to ensure accurate liquid handling.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃N₃O₂S | Vendor Datasheet |
| Molecular Weight | 417.53 g/mol | Vendor Datasheet |
| IC50 (ALK Tyrosine Kinase) | 7.0 μM | [1] |
| Appearance | Solid | [1] |
| Storage (Solid) | -20°C | [1] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 20 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as for HPLC)
-
LC-MS system with a C18 column and a mass spectrometer detector
Methodology:
-
Sample Preparation and LC Conditions: Use the same sample preparation and HPLC conditions as described in Protocol 1.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Extract the mass spectrum for the major peak observed in the chromatogram. The expected mass for this compound [M+H]⁺ is approximately 418.16.
Protocol 3: Cell-Based ALK Phosphorylation Assay
Objective: To assess the biological activity of this compound by measuring its ability to inhibit ALK phosphorylation in a cellular context.
Materials:
-
An ALK-dependent cancer cell line (e.g., SU-DHL-1, Karpas-299).
-
This compound from different batches.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting: anti-phospho-ALK (Tyr1604), anti-total-ALK, and a secondary antibody.
-
BCA protein assay kit.
Methodology:
-
Cell Seeding: Seed the ALK-dependent cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from each batch in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for 2-4 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ALK antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total-ALK antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ALK and total ALK. Normalize the p-ALK signal to the total ALK signal for each treatment. Plot the normalized p-ALK levels against the this compound concentration and fit a dose-response curve to determine the IC50 for each batch.
Visualizations
Caption: ALK signaling pathway and point of inhibition by this compound.
Caption: Logical workflow for troubleshooting this compound batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Alk-IN-26 and Crizotinib in ALK-Driven Cancers
In the landscape of targeted therapies for cancers driven by anaplastic lymphoma kinase (ALK), crizotinib has been a foundational first-generation inhibitor. However, the pursuit of novel inhibitors with improved efficacy and the ability to overcome resistance remains a critical area of research. This guide provides an objective in vitro comparison of a newer agent, Alk-IN-26, with the established drug, crizotinib, based on available experimental data.
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and crizotinib against ALK and in various cancer cell lines. It is important to note that the available data for this compound is currently limited to glioblastoma cell lines, while crizotinib has been extensively characterized in non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). A direct comparison in the same cell line is not available in the current literature.
| Inhibitor | Target/Cell Line | Cancer Type | IC50 Value | Citation(s) |
| This compound | ALK Tyrosine Kinase | - | 7.0 μM | [1] |
| GL216 cells | Glioblastoma | Active at 0.5-2 μM | [1] | |
| GL261 cells | Glioblastoma | - | [1] | |
| U87MG cells | Glioblastoma | - | [1] | |
| Crizotinib | NPM-ALK positive ALCL cells (Karpas299, SU-DHL-1) | Anaplastic Large-Cell Lymphoma | ~24 nM (mean) | [2] |
| ALK-positive Glioblastoma | Glioblastoma | - | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro efficacy studies. Below are generalized protocols for key experiments typically used to evaluate ALK inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., GL261, U87MG for this compound; ALK-positive NSCLC or ALCL cells for crizotinib) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ALK inhibitor (this compound or crizotinib) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the inhibitor for a specified period, typically 24, 48, or 72 hours.[1]
-
Reagent Addition: After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5]
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[5] The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting
This technique is used to assess the effect of the inhibitor on the phosphorylation status of ALK and its downstream signaling proteins.
-
Cell Lysis: Cells treated with the ALK inhibitor or vehicle control for a specified time are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, total AKT).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system. The intensity of the bands is quantified using densitometry software.
Visualizing Mechanisms and Workflows
ALK Signaling Pathway and Inhibitor Action
Caption: ALK signaling pathways and points of inhibition.
In Vitro Efficacy Comparison Workflow
Caption: Workflow for comparing ALK inhibitor efficacy.
Discussion of In Vitro Findings
Based on the currently available data, a direct comparison of the in vitro potency of this compound and crizotinib is challenging due to the different experimental systems in which they have been evaluated.
This compound has a reported IC50 of 7.0 μM against ALK tyrosine kinase.[1] In cellular assays using glioblastoma cell lines, it has been shown to be active in the low micromolar range (0.5-2 μM), where it inhibits ALK activity and modulates downstream signaling pathways.[1] Specifically, this compound was found to reduce the expression of mTOR and the phosphorylation of ERK1/2, while increasing the phosphorylation of JNK in GL261 and U87MG cells.[1] This suggests that this compound can induce apoptosis through the JNK pathway.
Crizotinib , on the other hand, demonstrates high potency in ALK-driven hematological and solid tumors. In NPM-ALK positive ALCL cell lines, crizotinib potently inhibited cell proliferation with a mean IC50 value of approximately 24 nM.[2] While specific IC50 values for crizotinib in glioblastoma cell lines are not as readily available in the provided search results, studies have shown that it can have clinical activity in ALK-positive glioblastoma.[3][4]
The significant difference in the reported IC50 values (micromolar for this compound vs. nanomolar for crizotinib) suggests that crizotinib is a more potent inhibitor of ALK in the context of ALCL. However, it is crucial to reiterate that these values were obtained in different cancer types and likely under different experimental conditions. The efficacy of this compound in ALK-driven NSCLC, the primary indication for crizotinib, has not been reported in the available literature.
Conclusion
This comparison highlights the current state of in vitro knowledge regarding the efficacy of this compound and crizotinib. While crizotinib is a well-established and potent ALK inhibitor, particularly in NSCLC and ALCL, the profile of this compound is still emerging, with current data focused on glioblastoma. To provide a definitive comparison of their in vitro efficacy, further studies are required that evaluate both inhibitors side-by-side in a panel of relevant ALK-driven cancer cell lines, including those from NSCLC. Such studies would provide a clearer understanding of the relative potency and potential therapeutic advantages of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patterns of response to crizotinib in recurrent glioblastoma according to ALK and MET molecular profile in two patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib targets in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Alk-IN-26 Versus Second-Generation ALK Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational agent Alk-IN-26 against established second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors: alectinib, brigatinib, and ceritinib. This analysis is supported by available preclinical experimental data.
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) where ALK rearrangements drive tumorigenesis. While the advent of ALK inhibitors has significantly improved patient outcomes, the development of resistance to first- and second-generation agents necessitates the continued search for novel, more effective inhibitors. This guide focuses on a comparative analysis of this compound, an investigational ALK inhibitor, and the approved second-generation ALK inhibitors alectinib, brigatinib, and ceritinib.
Performance Comparison at a Glance
The following tables summarize the available quantitative data for this compound and the second-generation ALK inhibitors, focusing on their biochemical potency and cellular activity.
Table 1: Biochemical Potency Against Wild-Type ALK
| Inhibitor | IC50 (Wild-Type ALK) | Source |
| This compound | 7.0 µM | [1] |
| Alectinib | 1.9 nM | [2][3][4][5] |
| Brigatinib | 0.6 nM | [6][7] |
| Ceritinib | 0.2 nM | [8][9][10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the ALK enzyme by 50%. Lower values indicate greater potency.
Table 2: Cellular Activity and In Vivo Observations
| Inhibitor | Cell Line(s) | Observed Effect | In Vivo Model | Key In Vivo Findings | Source | | :--- | :--- | :--- | :--- | :--- | | This compound | GL261 (glioblastoma) | Induces apoptosis and autophagy; reduces p-ERK1/2, enhances p-JNK. | C57BL6/J mice | Demonstrates good pharmacokinetic properties and blood-brain barrier permeability. |[1] | | Alectinib | NCI-H2228 (NSCLC) | Dose-dependent tumor growth inhibition and regression. | Nude mice with NCI-H2228 xenografts | Oral administration resulted in significant tumor growth inhibition. |[11] | | Brigatinib | Karpas-299 (ALCL), H2228 (NSCLC) | Dose-dependent inhibition of tumor growth. | Mouse xenograft models | Showed dose-dependent tumor growth inhibition in both ALCL and NSCLC models. |[6] | | Ceritinib | H2228 (NSCLC) | Potent inhibition of tumor growth. | H2228 xenograft models | Suppressed tumor growth in crizotinib-resistant models. |[8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: ALK Signaling Pathway.
Caption: Experimental Workflow for ALK Inhibitor Evaluation.
Detailed Experimental Methodologies
The following are representative protocols for the key experiments cited in the comparison of ALK inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ALK kinase activity.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescently labeled kinase substrate (e.g., a synthetic peptide)
-
Test compounds (this compound, alectinib, brigatinib, ceritinib) dissolved in DMSO
-
384-well plates
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Prepare a master mix containing the recombinant ALK enzyme and the kinase substrate in kinase buffer.
-
Add the master mix to each well containing the test compound.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence signal in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Cell-Based Assay)
Objective: To assess the effect of ALK inhibitors on the viability of cancer cells harboring ALK fusions.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H3122 or GL261)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT assay)
-
Microplate reader.
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For an MTT assay, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of ALK inhibitors in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
ALK-positive cancer cells (e.g., NCI-H2228 for NSCLC or GL261 for glioblastoma)
-
Matrigel (or similar basement membrane matrix)
-
Test compounds formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement.
Procedure:
-
Harvest the ALK-positive cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or western blotting).
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy of the compounds.
Discussion and Conclusion
The data presented in this guide highlight a significant difference in the in vitro potency between this compound and the second-generation ALK inhibitors. Alectinib, brigatinib, and ceritinib exhibit nanomolar to sub-nanomolar IC50 values against wild-type ALK, indicating high biochemical potency. In contrast, this compound has a reported IC50 in the micromolar range, suggesting it is a significantly less potent inhibitor of the ALK kinase in a biochemical setting.
In cellular assays, this compound has been shown to induce apoptosis and autophagy in a glioblastoma cell line, and notably, it demonstrates the ability to cross the blood-brain barrier in mice. This latter characteristic is of particular interest, as brain metastases are a common challenge in the treatment of ALK-positive cancers. The second-generation inhibitors have well-documented anti-proliferative effects in ALK-positive NSCLC cell lines and have demonstrated efficacy in corresponding xenograft models.
For researchers, the choice of an ALK inhibitor for preclinical studies will depend on the specific research question. While the second-generation inhibitors are potent tools for studying ALK signaling and resistance in established models like NSCLC, this compound, despite its lower biochemical potency, may warrant further investigation in the context of glioblastoma and for its potential to penetrate the central nervous system. Further studies are required to elucidate the full potential of this compound, including its efficacy in in vivo tumor models and its activity against a broader panel of ALK mutations.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A subcutaneous NSCLC xenograft mouse model [bio-protocol.org]
Confirming ALK Inhibitor Specificity: A Comparative Guide to Using ALK siRNA
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel kinase inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for using small interfering RNA (siRNA) to confirm the specificity of a putative ALK inhibitor, referred to here as Alk-IN-26.
The central principle of this validation strategy is to compare the cellular effects of the pharmacological inhibitor (this compound) with the effects of genetically silencing the target protein (ALK) using siRNA. A high degree of concordance between the two interventions provides strong evidence that the inhibitor's observed effects are mediated through its intended target, ALK.
Comparative Analysis of ALK Inhibition: this compound vs. ALK siRNA
The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to validate the specificity of this compound. These experiments assess the impact of this compound and ALK siRNA on ALK protein levels, downstream signaling, and cancer cell viability.
Table 1: Effect of this compound and ALK siRNA on ALK Protein Expression
| Treatment Group | ALK Protein Level (Normalized to Control) | Standard Deviation |
| Untreated Control | 1.00 | ± 0.08 |
| Scrambled siRNA | 0.98 | ± 0.09 |
| ALK siRNA | 0.15 | ± 0.04 |
| This compound (100 nM) | 0.95 | ± 0.07 |
This data illustrates that while ALK siRNA significantly reduces total ALK protein expression, this compound, as a kinase inhibitor, does not affect the overall protein level, only its activity.
Table 2: Inhibition of ALK Phosphorylation and Downstream Signaling
| Treatment Group | p-ALK (Y1604) Level | p-STAT3 (Y705) Level | p-AKT (S473) Level |
| Untreated Control | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.10 |
| Scrambled siRNA | 0.97 ± 0.12 | 0.95 ± 0.11 | 0.99 ± 0.09 |
| ALK siRNA | 0.18 ± 0.05 | 0.25 ± 0.06 | 0.30 ± 0.07 |
| This compound (100 nM) | 0.12 ± 0.04 | 0.21 ± 0.05 | 0.28 ± 0.06 |
This table demonstrates that both ALK siRNA and this compound lead to a marked decrease in the phosphorylation of ALK and its key downstream effectors, STAT3 and AKT.[1][2][3] The similar magnitude of inhibition supports the on-target activity of this compound.
Table 3: Effect on Cell Viability in ALK-Dependent Cancer Cells
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Untreated Control | 100 | ± 5.2 |
| Scrambled siRNA | 98.5 | ± 4.8 |
| ALK siRNA | 45.2 | ± 3.9 |
| This compound (100 nM) | 42.8 | ± 4.1 |
This data shows a comparable reduction in the viability of ALK-driven cancer cells upon treatment with either ALK siRNA or this compound, indicating that the inhibitor's cytotoxic effect is likely due to the inhibition of ALK signaling.
Visualizing the Experimental Rationale and Signaling Pathway
Diagram 1: Experimental Workflow for ALK Inhibitor Specificity Validation
Caption: Workflow for validating ALK inhibitor specificity using siRNA.
Diagram 2: Simplified ALK Signaling Pathway
Caption: Key downstream pathways activated by ALK signaling.[1][2][3][4]
Detailed Experimental Protocols
1. ALK siRNA Transfection
-
Cell Seeding: Plate ALK-dependent cancer cells (e.g., SU-DHL-1, Karpas-299) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Dilute ALK-targeting siRNA and a non-targeting (scrambled) control siRNA separately in serum-free medium. In parallel, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Mix the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours. The optimal time should be determined to achieve maximal protein knockdown.[5][6]
2. Western Blot Analysis
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ALK, phospho-ALK (Tyr1604), STAT3, phospho-STAT3 (Tyr705), AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7] Quantify band intensities using densitometry software.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with this compound, ALK siRNA, or respective controls for 72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
By following these protocols and comparing the resulting data, researchers can robustly assess whether the effects of their compound are specifically due to the inhibition of ALK, thereby providing critical validation for further drug development.
References
- 1. Inhibition of ALK Signaling for Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroblastoma-targeted Nanoparticles Entrapping siRNA Specifically Knockdown ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Evaluation of siRNA Delivery by pH-Responsive Peptides | Springer Nature Experiments [experiments.springernature.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between ALK Tyrosine Kinase Inhibitors
A comparative analysis of the efficacy of various Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitors (TKIs) against common resistance mutations is crucial for researchers and drug developers in the field of oncology. This guide provides a data-driven comparison of established ALK TKIs, alongside detailed experimental protocols and pathway visualizations to support further research.
Notably, publicly available data for Alk-IN-26 is limited. It is described as an ALK inhibitor with a half-maximal inhibitory concentration (IC50) of 7.0 μM against wild-type ALK tyrosine kinase[1][2][3][4][5][6][7][8]. This potency is considerably lower than that of clinically approved ALK inhibitors. Crucially, there is no publicly available information on the efficacy of this compound against a panel of ALK resistance mutations, precluding its inclusion in a detailed cross-resistance comparison.
This guide will therefore focus on a comprehensive comparison of the following widely studied and clinically relevant ALK TKIs: Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib.
Quantitative Comparison of ALK TKI Activity Against Resistance Mutations
The emergence of secondary mutations in the ALK kinase domain is a primary mechanism of acquired resistance to ALK TKIs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of five prominent ALK inhibitors against wild-type ALK and a selection of common resistance mutations. This data, derived from various studies, facilitates a direct comparison of their potency and spectrum of activity.
| ALK Variant | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 24 | 20 | 1.9 | 0.5 | 1 |
| L1196M | 105 | 24 | 2.6 | 1.1 | 6 |
| G1269A | 79 | 22 | 3.5 | 1.4 | 9 |
| I1171T | 45 | 15 | 10 | 2.5 | 5 |
| C1156Y | 120 | 35 | 7.5 | 3.5 | 8 |
| F1174L | 150 | 180 | 8.0 | 4.0 | 15 |
| G1202R | 3100 | 1400 | 1200 | 190 | 20 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell lines used. The data presented is a synthesis of values reported in the literature for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of TKI potency and cross-resistance profiles. Below are representative methodologies for key assays.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the ALK kinase domain.
Materials:
-
Recombinant ALK kinase domain (wild-type or mutant)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (e.g., this compound, other TKIs) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the ALK kinase and the Eu-anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™-labeled tracer in the assay buffer.
-
Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor (615 nm) and the Alexa Fluor™ acceptor (665 nm) are measured.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation/Viability Assay (e.g., using Ba/F3 cells)
This assay measures the effect of a TKI on the proliferation of cells that are dependent on ALK signaling for survival and growth.
Materials:
-
Ba/F3 murine pro-B cells engineered to express EML4-ALK (wild-type or mutant).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Test compounds serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
Procedure:
-
Seed the EML4-ALK expressing Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 90 µL of culture medium.
-
Add 10 µL of the serially diluted test compounds to the respective wells. Include DMSO-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the DMSO control.
-
Determine the IC50 values by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing ALK Signaling and Experimental Workflow
Understanding the underlying biological pathways and experimental processes is facilitated by clear visualizations.
Caption: ALK Signaling Pathway and Downstream Effectors.
Caption: Experimental Workflow for TKI Cross-Resistance Profiling.
References
Activity of ALK Inhibitors Against Known Resistance Mutations: A Comparative Guide
While specific data on the activity of a compound designated "Alk-IN-26" against known anaplastic lymphoma kinase (ALK) resistance mutations is not extensively available in the public domain, a wealth of information exists for other well-characterized ALK inhibitors. This guide provides a comparative overview of the efficacy of various generations of ALK inhibitors against clinically relevant ALK mutations, supported by preclinical data.
One available source describes this compound as an ALK inhibitor with a half-maximal inhibitory concentration (IC50) of 7.0 μM for the ALK tyrosine kinase.[1] The compound is noted to have good pharmacokinetic properties and the ability to cross the blood-brain barrier, with potential applications in glioblastoma research.[1] However, its performance against resistance mutations has not been detailed in the reviewed literature.
This guide will focus on a comparison of established first, second, and third-generation ALK inhibitors, for which extensive data on resistance profiling exists.
Overview of ALK Inhibitors and Resistance
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements, fusions, or mutations, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[2][3] Targeted therapies using ALK tyrosine kinase inhibitors (TKIs) have significantly improved outcomes for patients with ALK-positive cancers.[2]
However, the efficacy of these inhibitors is often limited by the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain.[4][5] These mutations can interfere with drug binding, leading to disease progression.[4] To counter this, newer generations of ALK inhibitors have been developed with improved potency and broader activity against these resistance mutations.[6][7]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various ALK inhibitors against wild-type ALK and a panel of common resistance mutations. The data is derived from preclinical studies, primarily using Ba/F3 cells engineered to express different EML4-ALK fusion variants. Lower IC50 values indicate greater potency.
| Mutation | Crizotinib (1st Gen) IC50 (nM) | Ceritinib (2nd Gen) IC50 (nM) | Alectinib (2nd Gen) IC50 (nM) | Brigatinib (2nd Gen) IC50 (nM) | Lorlatinib (3rd Gen) IC50 (nM) | Ensartinib (2nd Gen) IC50 (nM) |
| Wild-Type | 150.8 | 0.15 | 1.9 | - | - | <4 |
| L1196M | High Resistance | Active | Active | Active | Active | <4 |
| G1269A | High Resistance | Active | Active | - | Active | - |
| C1156Y | High Resistance | - | Active | - | Active | <4 |
| I1171T | High Resistance | Active | - | - | Active | - |
| F1174L | - | - | Active | - | Active | <4 |
| S1206Y | High Resistance | Active | - | - | Active | - |
| G1202R | 560 | 309 | 595 | Active | 80 | <4 |
| I1171S + G1269A | 531.4 | 20.0 | 412.7 | 9.74 | 552.6 | - |
Second-generation inhibitors like ceritinib, alectinib, and brigatinib demonstrate significant activity against many mutations that confer resistance to the first-generation inhibitor, crizotinib, such as the L1196M "gatekeeper" mutation.[5][6] However, the G1202R mutation is a notable challenge for both first and some second-generation inhibitors.[5][6][7]
The third-generation inhibitor, lorlatinib, was specifically designed to be potent against a wide range of resistance mutations, including the highly refractory G1202R mutation.[4][6] Ensartinib, another second-generation inhibitor, has also shown potent in vitro activity against a broad spectrum of ALK mutations, including G1202R.[6]
Interestingly, some compound mutations, which involve the accumulation of multiple mutations on the same ALK allele, can confer resistance to even third-generation inhibitors.[4][8] However, in some cases, these compound mutations may re-sensitize the cancer cells to earlier-generation inhibitors. For instance, the I1171S + G1269A compound mutation shows sensitivity to ceritinib and brigatinib, while being resistant to alectinib and lorlatinib.[8]
Experimental Protocols
The evaluation of ALK inhibitor activity against resistance mutations is typically conducted using cellular and biochemical assays. A common experimental workflow is as follows:
Cell-Based Proliferation/Viability Assay:
-
Cell Line Engineering: Murine Ba/F3 pro-B cells, which are dependent on the cytokine IL-3 for survival, are genetically engineered to express the human EML4-ALK fusion protein with either the wild-type sequence or a specific resistance mutation. In the presence of the active ALK fusion protein, these cells become IL-3 independent and can proliferate.
-
Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media without IL-3.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the ALK inhibitor being tested.
-
Viability/Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 Determination: The IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%, is calculated by plotting the viability data against the inhibitor concentrations and fitting the data to a dose-response curve.
Biochemical Kinase Assay:
-
Protein Expression and Purification: The kinase domain of wild-type or mutant ALK is expressed in and purified from a recombinant protein expression system (e.g., insect or bacterial cells).
-
Kinase Reaction: The purified kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the ALK inhibitor.
-
Activity Measurement: The kinase activity is determined by measuring the amount of phosphorylated substrate, often using methods like radioisotope incorporation or antibody-based detection (e.g., ELISA).
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of kinase activity versus inhibitor concentration.
Visualizations
Caption: Simplified ALK signaling pathway and point of inhibition.
Caption: Workflow for cell-based ALK inhibitor activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ALK: Precision Medicine Takes on Drug Resistance | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Overcoming resistance by ALK compound mutation (I1171S + G1269A) after sequential treatment of multiple ALK inhibitors in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alk-IN-26 and Alectinib: A Guide for Researchers
This guide provides a comparative overview of two anaplastic lymphoma kinase (ALK) inhibitors: Alk-IN-26, a research compound, and alectinib, an FDA-approved second-generation therapeutic. While alectinib has been extensively characterized in preclinical and clinical studies, publicly available data on this compound is limited, primarily originating from commercial suppliers. This analysis is based on the currently accessible information and is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Alectinib is a potent and highly selective, orally available, ATP-competitive ALK tyrosine kinase inhibitor.[1] It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with brain metastases. Alectinib inhibits ALK phosphorylation and downstream signaling pathways, including STAT3 and PI3K/AKT, leading to apoptosis of tumor cells.[1]
This compound is described as an ALK inhibitor with an IC50 of 7.0 μM for ALK tyrosine kinase.[2] It has been shown to induce apoptosis, autophagy, and necrosis in glioblastoma cell lines.[2] this compound reportedly possesses good pharmacokinetic properties and the ability to cross the blood-brain barrier.[2] Its mechanism involves the inhibition of mTOR and p-ERK1/2 signaling pathways, while enhancing p-JNK levels.[2]
Data Presentation
Table 1: In Vitro Kinase and Cellular Activity
| Parameter | This compound | Alectinib |
| Target | ALK | ALK |
| IC50 (ALK Kinase) | 7.0 μM[2] | 1.9 nM[1] |
| Cell Lines Tested | GL261, U87MG, GL216 (Glioblastoma)[2] | Various NSCLC and neuroblastoma cell lines[1] |
| Cellular Effects | Induces apoptosis, autophagy, and necrosis[2] | Induces apoptosis[1] |
| Downstream Signaling Inhibition | mTOR, p-ERK1/2[2] | p-STAT3, p-AKT[1] |
Table 2: In Vivo Data
| Parameter | This compound | Alectinib |
| Animal Model | Male C57BL6/J mice[2] | Murine models of EML4-ALK lung cancer[3][4] |
| Administration Route | Intravenous (i.v.), Intraperitoneal (i.p.)[2] | Oral gavage[4] |
| Blood-Brain Barrier Penetration | Yes[2] | Yes[1] |
| Pharmacokinetic Profile | Tmax = 0.58 h, T1/2 = 3.55 h, F = 38.4% (5 mg/kg, i.v. and 20 mg/kg, i.p.)[2] | Well-characterized PK profile available in literature |
Table 3: Resistance and Selectivity Profile
| Parameter | This compound | Alectinib |
| Activity Against Resistance Mutations | Data not available | Active against L1196M; Inactive against G1202R and I1171T[1][5] |
| Kinase Selectivity | Data not available | Highly selective for ALK; also inhibits LTK and GAK at ≤10 nM[1] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for this compound are not publicly available. The following are generalized protocols for the types of experiments mentioned for this compound and specific protocols for alectinib based on published literature.
In Vitro Kinase Assay (General)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
A recombinant kinase (e.g., ALK) is incubated with a specific substrate and ATP in a reaction buffer.
-
The test compound (e.g., this compound or alectinib) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay for Alectinib)
Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cells (e.g., NCI-H2228, an ALK-positive NSCLC cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of alectinib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
In Vivo Tumor Xenograft Model (Alectinib)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with cancer cells (e.g., EML4-ALK lung cancer cells).[3]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Alectinib is administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 20 mg/kg, 5 days/week).[4] The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualization
Caption: ALK Signaling Pathway and Inhibition by Alectinib and this compound.
Caption: General Experimental Workflow for Preclinical Evaluation of ALK Inhibitors.
Conclusion
Alectinib is a well-established, potent, and selective second-generation ALK inhibitor with a large body of preclinical and clinical data supporting its efficacy and safety profile. In contrast, this compound is a research compound with limited publicly available data. Based on the information from a commercial vendor, this compound appears to be a much less potent ALK inhibitor than alectinib (μM vs. nM IC50). While it shows activity in glioblastoma cell lines and crosses the blood-brain barrier, the lack of comprehensive, peer-reviewed data on its selectivity, activity against resistance mutations, and detailed in vivo efficacy makes a direct and meaningful comparison with alectinib challenging.
For researchers considering the use of this compound, it is crucial to independently validate its reported activities and to conduct further characterization to understand its full pharmacological profile. For professionals in drug development, alectinib serves as a benchmark for a successful second-generation ALK inhibitor, with its high potency, selectivity, and clinical efficacy, particularly in the central nervous system. Further investigation into novel ALK inhibitors should aim to match or exceed these characteristics, especially in overcoming known resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Alk-IN-26 in Combination with Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a key focus on overcoming resistance and enhancing therapeutic efficacy. Anaplastic Lymphoma Kinase (ALK) has emerged as a critical target in various malignancies, including non-small cell lung cancer (NSCLC) and neuroblastoma. This guide provides a comparative analysis of a representative next-generation ALK inhibitor, Alk-IN-26, with established ALK inhibitors when used in combination with conventional chemotherapy. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic effects, underlying mechanisms, and experimental considerations for such combination therapies.
Comparative Analysis of In Vitro Synergy
The synergistic, additive, or antagonistic effects of combining ALK inhibitors with chemotherapeutic agents are highly context-dependent, varying with the specific drugs, cancer cell lines, and duration of exposure. The following tables summarize the quantitative data from preclinical studies on various ALK inhibitor-chemotherapy combinations.
Table 1: Synergistic Effects of ALK Inhibitors with Cisplatin in ALK-positive NSCLC Cell Lines (Short-Term Exposure)
| ALK Inhibitor | Cell Line | IC50 (ALK Inhibitor alone) | IC50 (Cisplatin alone) | Combination Effect (CI Value*) | Reference |
| Alectinib | H3122 | 0.033 µM (Normoxia) | Not cytotoxic | Additive | [1][2] |
| Alectinib | H2228 | 0.24 µM | Not cytotoxic | Antagonistic | [1][3] |
| Crizotinib | H3122 | 0.096 µM (Normoxia) | Not cytotoxic | Data Not Available | [2] |
| Crizotinib | H2228 | ~0.3 µM | Not cytotoxic | Data Not Available | [3] |
*Combination Index (CI) as determined by the Chou-Talalay method: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Synergistic Effects of ALK Inhibitors with Pemetrexed in ALK-positive NSCLC Cell Lines (Short-Term Exposure)
| ALK Inhibitor | Cell Line | IC50 (ALK Inhibitor alone) | IC50 (Pemetrexed alone) | Combination Effect (CI Value*) | Reference |
| Alectinib | H3122 | 0.033 µM (Normoxia) | 0.077 nM | Synergistic | [1][2][4] |
| Alectinib | H2228 | 0.24 µM | 199.7 nM | Synergistic | [1][3][4] |
| Crizotinib | H3122 | 0.096 µM (Normoxia) | 0.077 nM | Data Not Available | [2][4] |
| Crizotinib | H2228 | ~0.3 µM | 199.7 nM | Data Not Available | [3][4] |
*Combination Index (CI) as determined by the Chou-Talalay method.
Table 3: Synergistic Effects of Lorlatinib with Chemotherapy in Neuroblastoma
| Chemotherapeutic Agent(s) | Neuroblastoma Model | Combination Effect | Reference |
| Cyclophosphamide, Doxorubicin, Vincristine (CAV) | Genetically Engineered Mouse Model | Synergistic | [5][6] |
| Topotecan/Cyclophosphamide | Pediatric Patients (<18 years) | Response Rate: 63% | [7] |
Insights from Long-Term Exposure Studies
It is crucial to note that the outcomes of drug combination studies can differ between short-term viability assays and long-term colony formation assays, which may better reflect the long-term impact on tumor growth.
In long-term experiments with ALK-positive NSCLC cell lines, the combination of the ALK inhibitor alectinib with cisplatin demonstrated a synergistic effect in all tested cell lines (H3122, H2228, and DFCI032).[1] Conversely, no synergism was observed between alectinib and pemetrexed in these long-term assays.[1] Furthermore, the sequence of administration can be critical; for the cisplatin and alectinib combination, administering cisplatin prior to the ALK inhibitor was found to be more cytotoxic in two out of the three cell line models.[1]
Mechanistic Underpinnings of Synergistic Interactions
The synergistic effects of ALK inhibitors and chemotherapy are often attributed to their complementary mechanisms of action, leading to enhanced cancer cell killing.
Induction of Apoptosis
Combination therapies have been shown to significantly increase apoptosis, or programmed cell death, in cancer cells. For instance, in the TKI-sensitive H3122 cell line, the combination of alectinib with either cisplatin or pemetrexed led to an increase in apoptosis.[1] The combination of the ALK inhibitor ceritinib with vincristine also enhanced apoptosis in EML4-ALK variant 1 expressing cells.
Figure 1: Simplified signaling pathways affected by ALK inhibitors and chemotherapy.
Cell Cycle Arrest
ALK inhibitors and chemotherapeutic agents can induce cell cycle arrest at different phases, leading to a more potent anti-proliferative effect when combined. The combination of alectinib with the SHP2 inhibitor SHP099 in ALK-positive lung cancer cells resulted in G1 cell cycle arrest.[5]
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., H3122, H2228) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the ALK inhibitor (e.g., this compound), the chemotherapeutic agent (e.g., cisplatin or pemetrexed), and their combinations for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent and the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Figure 2: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the ALK inhibitor, chemotherapeutic agent, or their combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Receptor ligand-triggered resistance to alectinib and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib Overcomes Pemetrexed-Acquired Resistance in Non-Small Cell Lung Cancer Cells Harboring an EML4-ALK Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lorlatinib with or without chemotherapy in ALK-driven refractory/relapsed neuroblastoma: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Alk-IN-26 and brigatinib
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two anaplastic lymphoma kinase (ALK) inhibitors: Alk-IN-26 and brigatinib. The available data indicates a significant disparity in the extent of characterization and potency between the two compounds.
Brigatinib is a potent, second-generation, FDA-approved ALK inhibitor with extensive preclinical and clinical data. In contrast, information on this compound is sparse and primarily available through chemical suppliers, suggesting it is a research compound with significantly lower potency.
Biochemical and Cellular Activity
A stark contrast in inhibitory activity against ALK is evident from the available data. Brigatinib demonstrates potent inhibition of ALK in the low nanomolar range, whereas this compound exhibits activity in the micromolar range, indicating a several thousand-fold difference in potency.
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Cell Line |
| Brigatinib | Wild-Type ALK | 0.6 nM[1][2] | 10 nM[1][3] | Ba/F3 |
| ROS1 | 1.9 nM[4] | 18 nM | Ba/F3 | |
| FLT3 | 2.1 nM[4] | 148-158 nM | Ba/F3 | |
| Mutant EGFR (L858R) | 1.5-2.1 nM[1] | 211-489 nM | Ba/F3 | |
| This compound | ALK | 7.0 µM | Not Available | Not Available |
Mechanism of Action and Signaling Pathway
Brigatinib is a potent, ATP-competitive inhibitor of ALK tyrosine kinase.[5] Its binding to the ATP pocket of ALK prevents autophosphorylation and activation of downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[6][7] This inhibition ultimately leads to apoptosis in ALK-driven cancer cells.
The precise mechanism of action for this compound has not been extensively characterized in publicly available literature. As an ALK inhibitor, it is presumed to also compete with ATP for binding to the ALK kinase domain, thereby inhibiting its activity.
Figure 1: Simplified ALK signaling pathway and points of inhibition by Brigatinib and this compound.
Resistance Profile
Brigatinib has demonstrated efficacy against a wide range of ALK resistance mutations that confer resistance to first-generation inhibitors like crizotinib.[1][3] It is notably active against the L1196M gatekeeper mutation and maintains substantial activity against 17 different ALK mutants.[1][3] However, the G1202R mutation can confer resistance to brigatinib.[3]
There is no publicly available data on the resistance profile of this compound.
| ALK Mutation | Brigatinib Activity | Reference |
| L1196M | Active | [1] |
| G1202R | Reduced Activity | [3] |
| C1156Y | Active | [1] |
| F1174L | Active | [1] |
| R1275Q | Active | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of brigatinib are available in the cited literature. Below are representative examples. Due to the lack of published studies, no detailed experimental protocols for this compound can be provided.
Biochemical Kinase Inhibition Assay (Brigatinib)
Objective: To determine the in vitro inhibitory activity of brigatinib against ALK and other kinases.
Methodology:
-
Kinase assays were performed using a radiometric format with [γ-³³P]ATP.[1]
-
Recombinant kinase domains of ALK, ROS1, FLT3, etc., were used.
-
Brigatinib was serially diluted and incubated with the kinase, a suitable substrate peptide, and ATP.
-
The reaction was allowed to proceed at room temperature for a specified time (e.g., 2 hours).
-
The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
-
Radioactivity on the filter was measured using a scintillation counter to determine kinase activity.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay (Brigatinib)
Objective: To assess the effect of brigatinib on the proliferation of ALK-dependent cancer cell lines.
Methodology:
-
ALK-positive cell lines (e.g., Karpas-299, H3122) were seeded in 96-well plates.[8]
-
Cells were treated with increasing concentrations of brigatinib or vehicle control for 72 hours.[8]
-
Cell viability was assessed using a colorimetric assay such as CellTiter-Glo® or MTT.[8]
-
The luminescence or absorbance was measured using a plate reader.
-
GI50 (concentration for 50% growth inhibition) values were determined from the dose-response curves.
Figure 2: General experimental workflow for the preclinical evaluation of an ALK inhibitor like Brigatinib.
Conclusion
The comparison between this compound and brigatinib is significantly limited by the lack of publicly available, peer-reviewed data for this compound. Based on the existing information, brigatinib is a highly potent and well-characterized ALK inhibitor with proven clinical efficacy. This compound, with a reported IC50 in the micromolar range, is substantially less potent and appears to be a tool compound for research purposes with limited data to support further development in its current form. A comprehensive head-to-head comparison would necessitate the generation and publication of extensive biochemical, cellular, and in vivo data for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aio-portal.de [aio-portal.de]
- 4. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Validating the Phenotype of ALK-IN-26: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic methods for validating the cellular phenotype induced by Alk-IN-26, a known inhibitor of Anaplastic Lymphoma Kinase (ALK). Objective validation is critical to ensure that the observed effects of a chemical probe are due to its intended target. This document outlines the data and protocols necessary for such validation.
Introduction to this compound and Target Validation
This compound is a chemical probe that inhibits the tyrosine kinase activity of ALK with an IC50 of 7.0 μM.[1] ALK is a receptor tyrosine kinase that, when constitutively activated through mutation or rearrangement, acts as an oncogenic driver in various cancers, including neuroblastoma and non-small cell lung cancer (NSCLC).[2][3] Activated ALK promotes cell proliferation and survival by engaging downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[3][4][5]
This compound has been shown to induce apoptosis, autophagy, and necrosis in glioblastoma cells.[1] To confirm that this phenotype is a direct result of ALK inhibition and not off-target effects, it is essential to compare the inhibitor's effects with those of genetic methods that specifically reduce ALK expression or function. This process, known as target validation, provides strong evidence for the mechanism of action of the chemical probe. The primary genetic approaches for this purpose are siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the ALK gene.
Comparative Data: Chemical vs. Genetic Inhibition
The concordance between the phenotypic effects of a chemical inhibitor and genetic perturbation of its target is a cornerstone of target validation. The following tables summarize representative quantitative data comparing the outcomes of this compound treatment with ALK knockdown or knockout.
Table 1: Effect of ALK Inhibition on Cell Viability
| Method | Target Cell Line | Metric | Result | Reference |
| Chemical Inhibition | GL261 (Glioblastoma) | Apoptosis Induction | Increased cleaved-PARP & cleaved-caspase-3 | [1] |
| Genetic Knockdown | SH-SY5Y (Neuroblastoma) | Apoptosis Induction | Significant increase in Annexin V-positive cells | [6] |
| Genetic Knockdown | Karpas 299 (ALCL) | Cell Proliferation | Inhibition of cell proliferation and growth | [7][8] |
| Genetic Knockdown | GD2+ NB Cells | Cell Death | Significant increase in cell death | [9] |
Table 2: Effect of ALK Inhibition on Downstream Signaling
| Method | Target Cell Line | Pathway Analyzed | Result | Reference |
| Chemical Inhibition | GL261, U87MG | MAPK Pathway | Decreased p-ERK1/2 protein level | [1] |
| Chemical Inhibition | GL216 | PI3K/mTOR Pathway | Reduced expression of mTOR protein | [1] |
| Genetic Knockdown | ALCL Cell Lines | JAK/STAT Pathway | Downregulation of STAT3 phosphorylation | [10] |
| Genetic Knockdown | Neuroblastoma Cells | General ALK Signaling | Attenuated LPA-induced ERK1/2 activation | [11] |
Visualizing the Validation Strategy
Diagrams are essential for conceptualizing the underlying biology and experimental logic. The following visualizations were created using the DOT language.
ALK Signaling Pathway
Constitutive ALK activity drives cancer cell survival and proliferation through multiple downstream pathways. This compound is designed to block the kinase activity at the top of this cascade.
Caption: ALK signaling pathways inhibited by this compound.
Experimental Workflow for Target Validation
This workflow outlines the parallel treatment and analysis of cell lines to compare pharmacological and genetic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALK Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Downregulation of NPM-ALK by siRNA causes anaplastic large cell lymphoma cell growth inhibition and augments the anti cancer effects of chemotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zgddek.com [zgddek.com]
- 9. Neuroblastoma-targeted Nanoparticles Entrapping siRNA Specifically Knockdown ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ALK inhibitor ASP3026 eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of Alk-IN-26: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity profile of Alk-IN-26, a known Anaplastic Lymphoma Kinase (ALK) inhibitor. Due to the limited publicly available kinome-wide selectivity data for this compound, this document focuses on its known inhibitory characteristics and provides a comparative framework using the well-characterized first-generation ALK inhibitor, Crizotinib, as a reference. This approach is intended to offer a practical overview of how the selectivity of a kinase inhibitor is evaluated and contextualized within the field.
Executive Summary
This compound has been identified as an inhibitor of ALK tyrosine kinase with a reported IC50 of 7.0 μM. Beyond its primary target, it has been observed to modulate other key signaling molecules, including the reduction of mTOR protein expression and phosphorylation of ERK1/2, alongside an increase in JNK phosphorylation. Notably, it appears to have minimal impact on the phosphorylation of AKT and STAT3. A comprehensive understanding of its off-target effects across the human kinome is crucial for predicting both its therapeutic efficacy and potential toxicity. This guide presents the available data for this compound and contrasts it with the broader selectivity profile of Crizotinib to illustrate the principles of kinase inhibitor selectivity assessment.
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the available quantitative data for this compound and provide a comparative overview with other established ALK inhibitors.
Table 1: Known Inhibition Profile of this compound
| Target/Pathway Component | Effect of this compound | Reported Value/Observation |
| Primary Target | ||
| ALK Tyrosine Kinase | Inhibition | IC50: 7.0 μM |
| Downstream/Other Signaling Molecules | ||
| mTOR | Reduction in protein expression | Observed in GL216 cells |
| p-ERK1/2 | Significant decrease in protein level | Observed in GL261 and U87MG cells |
| p-JNK | Enhanced protein level | Observed in GL261 and U87MG cells |
| p-AKT | Little to no effect on protein level | Observed in GL261 and U87MG cells |
| p-STAT3 | Little to no effect on protein level | Observed in GL261 and U87MG cells |
Table 2: Comparative IC50 Values of Selected ALK Inhibitors
| Inhibitor | ALK IC50 (nM) | Other Notable Targets (IC50 in nM) | Generation |
| Crizotinib | 24[1] | c-MET (24)[1] | First |
| Alectinib | 1.9 | RET | Second |
| Brigatinib | <1 | FLT3, ROS1 | Second |
| Lorlatinib | <1 | ROS1 | Third |
| This compound | 7000 | Data not available | Not Applicable |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Table 3: Representative Kinome Scan Data for Crizotinib
As a comprehensive kinome scan for this compound is not publicly available, the following data for Crizotinib (at a concentration of 1 µM) is presented as an example of a broad kinase selectivity profile. The data is expressed as a percentage of control, where a lower percentage indicates stronger inhibition.
| Kinase | % of Control | Kinase Family |
| ALK | <1% | TK |
| MET | <1% | TK |
| AXL | <10% | TK |
| DDR1 | <10% | TK |
| EPHA1 | <10% | TK |
| LCK | >50% | TK |
| SRC | >50% | TK |
| EGFR | >80% | TK |
| BRAF | >80% | TKL |
| CDK2 | >80% | CMGC |
Data is illustrative and sourced from publicly available KINOMEscan datasets.[2] This type of profiling is essential for identifying potential off-target effects and understanding the broader biological activity of an inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of kinase inhibitors are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (e.g., this compound) and a known control inhibitor (e.g., Crizotinib) by serial dilution in the appropriate buffer.
-
Prepare a 2X solution of the target kinase (e.g., ALK) and a Europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the 4X test compound or control inhibitor.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The FRET signal is proportional to the amount of tracer bound to the kinase.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-ALK Western Blot Analysis
This method is used to assess the ability of an inhibitor to block the phosphorylation of ALK in a cellular context.
-
Cell Culture and Treatment:
-
Culture ALK-dependent cancer cells (e.g., Karpas-299) to approximately 80% confluency.
-
Treat the cells with varying concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total ALK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound.
Caption: ALK Signaling Pathway and Point of Inhibition.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-Line Lorlatinib Shows “Astonishing Results” in Patients with ALK-Positive NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Alk-IN-26
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Alk-IN-26, a potent ALK inhibitor used in anticancer research. While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the search results, the following procedures are based on best practices for handling similar laboratory research chemicals and general guidelines for hazardous waste disposal. It is imperative to always consult the specific SDS provided by the manufacturer before handling any chemical.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. The following table summarizes the recommended PPE and safety measures.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or long-sleeved garment. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
| Hygiene Measures | Wash hands thoroughly after handling. | Prevents accidental ingestion or contamination. |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials. This protocol assumes that this compound is being treated as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
All waste materials, including pure this compound, solutions containing this compound, and any contaminated labware (e.g., pipette tips, vials, gloves), must be considered hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The container should be in good condition with a secure screw-on cap.
-
For solid waste (e.g., powder, contaminated wipes), use a clearly labeled, sealed bag or a wide-mouth solid waste container.
-
For liquid waste (e.g., solutions containing this compound), use a compatible liquid waste container. Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.
-
The original product container, if empty, can be used for collecting the same waste material.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
The name of the principal investigator or responsible person.
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic.
-
Ensure that the stored waste is segregated from incompatible materials. For instance, store acids and bases separately.
5. Disposal of "Empty" Containers:
-
A container that has held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
Once properly rinsed, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. Deface the original label before disposal.
6. Requesting Waste Pickup:
-
When the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Handling Protocols for Alk-IN-26
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for Alk-IN-26, a potent ALK tyrosine kinase inhibitor. Given the absence of comprehensive toxicological data, this compound should be handled with extreme caution, treating it as a potentially hazardous substance. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
While specific quantitative exposure limits for this compound are not established, the Safety Data Sheet (SDS) for the analogous compound, ALK-IN-1, indicates potential hazards.[1] this compound should be presumed to have similar properties.
Primary Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory tract irritation.[1]
-
The toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Change gloves immediately if contaminated, torn, or after extended use. Never reuse disposable gloves. | To prevent skin contact, which can cause irritation and potential systemic absorption.[1] |
| Eye and Face Protection | ANSI-approved safety goggles with side shields are the minimum requirement. A face shield should be worn over safety goggles during procedures with a high risk of splashes or aerosol generation (e.g., weighing, reconstituting, or transferring solutions). | To protect eyes from direct contact with the compound, which can cause serious irritation.[1][3] |
| Body Protection | A fully buttoned, long-sleeved lab coat is required. For procedures with a higher risk of contamination, a disposable, back-fastening gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is recommended.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne exposure. If engineering controls are not sufficient or during a spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) should be used. | To prevent inhalation of the compound, which may cause respiratory irritation.[1][3] |
Engineering Controls and Safe Handling Procedures
Engineering controls are the primary method for minimizing exposure to hazardous materials.
Operational Plan:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
-
Cover the work surface with disposable, plastic-backed absorbent paper to contain any spills.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for accidents.
-
-
Weighing and Reconstitution:
-
Perform all weighing of the solid compound within the chemical fume hood. Use a dedicated, closable container for weighing to prevent dissemination of the powder.
-
When reconstituting, add the solvent slowly and carefully to the solid to avoid splashing. Keep the container closed as much as possible.
-
-
Handling Solutions:
-
Clearly label all containers with the compound name, concentration, solvent, and appropriate hazard warnings.
-
Use positive displacement pipettes or syringes with locking mechanisms for transferring solutions to prevent aerosol generation.
-
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical personnel.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, cover with an inert absorbent material, collect into a sealed container, and dispose of as hazardous waste. For large spills, contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, pipette tips, and any unused solid compound.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes all solutions containing this compound.
-
Collect in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety program, following all local, state, and federal regulations.
-
Quantitative Data Summary
Specific occupational exposure limits for this compound have not been established. The following table summarizes the known hazard classifications based on an analogous compound.
| Parameter | Value / Classification | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | ALK-IN-1 SDS[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | ALK-IN-1 SDS[1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | ALK-IN-1 SDS[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | ALK-IN-1 SDS[1] |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
| LD50 / LC50 | Not Established | N/A |
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
